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  • Product: 4-methoxy-N-(1-phenylethyl)benzamide
  • CAS: 68162-84-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-methoxy-N-(1-phenylethyl)benzamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-methoxy-N-(1-phenylethyl)benzamide, a molecule of interest in medicinal chemistry and o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-N-(1-phenylethyl)benzamide, a molecule of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, molecular formula, and physicochemical properties. A thorough, step-by-step protocol for its synthesis via the Schotten-Baumann reaction is presented, along with a mechanistic explanation. Furthermore, this guide outlines the analytical techniques for its structural elucidation and characterization, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds. While specific biological activities for this exact molecule are not extensively documented, the known pharmacological profiles of structurally related benzamides suggest potential avenues for future research, particularly in areas such as antiviral and antiparasitic drug discovery.

Introduction

4-methoxy-N-(1-phenylethyl)benzamide belongs to the benzamide class of organic compounds, a scaffold of significant importance in the pharmaceutical industry. Benzamide derivatives are known to exhibit a wide range of biological activities, including but not limited to, antiviral, and antiparasitic properties.[1][2] The structure of 4-methoxy-N-(1-phenylethyl)benzamide, featuring a methoxy-substituted benzoyl group and a chiral 1-phenylethylamine moiety, presents an interesting candidate for further investigation and development in medicinal chemistry. This guide serves as a foundational resource for researchers, providing detailed information on its chemical identity, synthesis, and analytical characterization.

Chemical Structure and Properties

The fundamental identification of 4-methoxy-N-(1-phenylethyl)benzamide is rooted in its unique molecular arrangement and resulting chemical properties.

Molecular Formula and Structure

The molecular formula for 4-methoxy-N-(1-phenylethyl)benzamide is C₁₆H₁₇NO₂ .[3][4][5] Its structure consists of a 4-methoxybenzoyl group attached to the nitrogen atom of a 1-phenylethylamine moiety.

Molecular Structure of 4-methoxy-N-(1-phenylethyl)benzamide

Caption: Chemical structure of 4-methoxy-N-(1-phenylethyl)benzamide.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxy-N-(1-phenylethyl)benzamide is provided in the table below.

PropertyValueSource
CAS Number 68162-84-5[3][5]
Molecular Weight 255.31 g/mol [3][5]
Molecular Formula C₁₆H₁₇NO₂[3][4][5]
Appearance Solid (predicted)
Storage Sealed in a dry place at room temperature[3]

Synthesis of 4-methoxy-N-(1-phenylethyl)benzamide

A reliable method for the synthesis of 4-methoxy-N-(1-phenylethyl)benzamide is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[6]

Reaction Scheme

The synthesis proceeds by reacting 4-methoxybenzoyl chloride with 1-phenylethylamine in a biphasic solvent system with an aqueous base to neutralize the hydrochloric acid byproduct.[6][7]

Schotten-Baumann Synthesis of 4-methoxy-N-(1-phenylethyl)benzamide

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product r1 4-methoxybenzoyl chloride p1 4-methoxy-N-(1-phenylethyl)benzamide r1->p1 Acylation r2 1-phenylethylamine r2->p1 c1 Base (e.g., NaOH) c2 Biphasic solvent (e.g., Dichloromethane/Water) G A Synthesis of 4-methoxy-N-(1-phenylethyl)benzamide B In vitro screening (Antiviral/Antiparasitic assays) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E Preclinical Development D->E

Sources

Exploratory

Thermodynamic stability of 4-methoxy-N-(1-phenylethyl)benzamide

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methoxy-N-(1-phenylethyl)benzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methoxy-N-(1-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-methoxy-N-(1-phenylethyl)benzamide, a chiral amide with potential applications in medicinal chemistry. As the stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and thermal behavior is paramount.[1][2] This document outlines the core principles and practical methodologies for conducting forced degradation studies, thermal analysis, and developing stability-indicating analytical methods, in alignment with regulatory expectations such as the International Council on Harmonisation (ICH) guidelines.[3][4] By integrating insights from various analytical techniques, this guide offers a self-validating system for establishing a complete stability profile, crucial for formulation development, packaging selection, and regulatory filings.[1][4][5]

Introduction: The Imperative of Stability Assessment

4-Methoxy-N-(1-phenylethyl)benzamide is a molecule of interest featuring a secondary amide linkage, a methoxy-substituted aromatic ring, and a chiral center. These functional groups, while integral to its potential biological activity, also represent potential sites for chemical degradation. In pharmaceutical development, establishing the intrinsic stability of a drug substance is a non-negotiable regulatory requirement and a scientific necessity.[4] Stability studies are designed to understand how a molecule's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[6]

The cornerstone of this evaluation is the forced degradation study , also known as stress testing.[1][3][5] By subjecting the compound to conditions more severe than those used for accelerated stability testing (e.g., high heat, extreme pH, oxidation), we can rapidly identify likely degradation products and elucidate degradation pathways.[3][4][5] This knowledge is foundational for several critical drug development activities:

  • Developing Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the active ingredient's concentration in the presence of its degradation products.[7] Forced degradation generates the very impurities the method must be proven to resolve.

  • Informing Formulation and Packaging: Understanding the molecule's vulnerabilities (e.g., sensitivity to hydrolysis or oxidation) guides the selection of excipients and packaging that will protect the drug product.[1][2]

  • Elucidating Degradation Mechanisms: Identifying the chemical transformations the molecule undergoes provides insight into its intrinsic chemical properties.[4]

This guide provides the theoretical grounding and practical protocols to build a robust thermodynamic stability profile for 4-methoxy-N-(1-phenylethyl)benzamide.

Physicochemical Profile

A foundational understanding begins with the compound's basic physicochemical properties. While extensive experimental data for this specific molecule is not widely published, key identifiers can be consolidated from chemical databases.

PropertyValueSource
CAS Number 68162-84-5
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Synonym(s) 4-methoxy-N-(2-phenylethyl)benzamide[8]
Structure COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2[8]

Anticipated Degradation Pathways

The chemical structure of 4-methoxy-N-(1-phenylethyl)benzamide suggests several potential degradation pathways under stress conditions. The primary points of susceptibility are the amide bond and the electron-rich methoxyphenyl group.

  • Hydrolysis: The amide linkage is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.[9][10]

    • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, ultimately yielding 4-methoxybenzoic acid and (1-phenylethyl)amine.[9]

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon leads to the same degradation products.[9]

  • Oxidation: The methoxy-substituted aniline moiety can be susceptible to oxidation.[11] Oxidation of such electron-rich aromatic systems can lead to the formation of quinone-like structures or colored polymeric impurities, which would be observable as a change in the sample's appearance.[11]

  • Thermolysis: At elevated temperatures, molecules can undergo thermal decomposition. For amides, this could involve complex fragmentation patterns that differ from simple hydrolysis.[12] The specific pathway is highly dependent on the temperature and the presence of other reactive species.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, potentially through radical mechanisms.[6]

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acid/Heat Compound 4-Methoxy-N-(1-phenylethyl)benzamide Acid->Compound Hydrolysis Base Base/Heat Base->Compound Hydrolysis Oxidant Oxidant (H₂O₂) Oxidant->Compound Oxidation Heat High Temp Heat->Compound Thermolysis Light UV/Vis Light Light->Compound Photolysis Acid_Product 4-Methoxybenzoic Acid Compound->Acid_Product Amine_Product (1-Phenylethyl)amine Compound->Amine_Product Oxidized_Products Oxidized Species (e.g., Quinones) Compound->Oxidized_Products Thermal_Fragments Thermal Fragments Compound->Thermal_Fragments Photo_Products Photodegradants Compound->Photo_Products

Caption: Potential degradation pathways for the target compound.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The following sections detail the critical workflows.

Protocol: Forced Degradation (Stress Testing)

The objective of a forced degradation study is to intentionally degrade the sample to an extent of approximately 5-20%.[3] This level of degradation is generally sufficient to detect and identify degradation products without being so excessive that it leads to secondary or tertiary degradants that would not be seen under normal storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-methoxy-N-(1-phenylethyl)benzamide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration, typically 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N Hydrochloric Acid (HCl).

    • Heat the mixture in a water bath at 60-80°C for a predetermined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Follow the same heating, sampling, and neutralization (with 0.1 N HCl) procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3-6% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a predetermined period.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State & Solution):

    • Solid: Place a known quantity of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) and controlled humidity.

    • Solution: Store a vial of the stock solution at 60-80°C.

    • Sample at various time points for analysis.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.

    • Analyze the samples after a defined exposure period.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Section 4.3).

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (80°C, Solid/Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->hplc identify Characterize Degradants (LC-MS, NMR) hplc->identify report Compile Stability Profile identify->report

Caption: Experimental workflow for forced degradation studies.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.[2] For pharmaceutical substances, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[2][13]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is a powerful tool for:

    • Determining Melting Point & Purity: A sharp, well-defined endotherm is indicative of a pure crystalline substance. Broad peaks or multiple transitions can suggest impurities or polymorphism.[13][14]

    • Studying Polymorphism: Different crystalline forms (polymorphs) of a compound will have distinct melting points and enthalpies of fusion, which DSC can accurately measure.[2][13]

    • Assessing Drug-Excipient Compatibility: By analyzing physical mixtures of the drug and various excipients, DSC can detect interactions that might compromise the stability of the final formulation.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine:

    • Thermal Stability & Decomposition Temperature: The temperature at which the compound begins to lose mass indicates the onset of thermal decomposition.[2][15]

    • Moisture and Solvent Content: Mass loss at lower temperatures (typically below 150°C) can quantify the amount of residual water or solvent, which can impact chemical stability.[2]

Chromatographic Analysis: The Stability-Indicating Method

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing.[16] A stability-indicating HPLC method must be able to separate the parent drug from all process-related impurities and degradation products.[7]

Protocol for Method Development:

  • Column and Mobile Phase Screening:

    • Stationary Phase: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a common starting point for molecules of this polarity.[9][16][17]

    • Mobile Phase: Screen various mixtures of an aqueous buffer (e.g., phosphate buffer pH 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).[16] An isocratic method is often preferred for simplicity, but a gradient may be necessary to resolve all peaks.[16]

  • Detection: A Photodiode Array (PDA) detector is highly recommended.[16] It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This is crucial for:

    • Peak Purity Analysis: Comparing spectra across a single peak can determine if it represents a single component or co-eluting impurities.

    • Method Optimization: Selecting an optimal detection wavelength that provides a good response for both the parent compound and the degradants.

  • Method Validation (as per ICH Q2(R2)):

    • Specificity: The most critical parameter. The method's specificity is demonstrated by analyzing the samples from the forced degradation study. The goal is to show that all degradation product peaks are baseline-resolved from the parent compound peak.

    • Linearity, Accuracy, Precision, and Robustness: These parameters must be validated to ensure the method provides reliable and reproducible quantitative data.

Spectroscopic Analysis for Structural Elucidation

While HPLC can separate the degradants, other techniques are needed to identify their structures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the degradation products, providing critical clues to their identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in key functional groups. For example, the hydrolysis of the amide bond would result in the disappearance of the amide C=O stretch (~1660 cm⁻¹) and the appearance of a carboxylic acid C=O stretch.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation of a sufficient quantity of a degradation product, NMR is the definitive tool for complete structural elucidation.[18]

Data Synthesis and Stability Profile

The ultimate goal is to integrate the data from all experiments to form a cohesive stability profile.

Example HPLC Stability Data Summary:

Stress ConditionTime (hrs)% Assay of Parent Compound% Total ImpuritiesMajor Degradant RT (min)
Control 2499.80.2-
0.1 N HCl, 80°C 885.214.84.5, 6.1
0.1 N NaOH, 80°C 481.518.54.5, 6.1
3% H₂O₂, RT 2494.15.99.3
Thermal, 80°C 2498.71.311.2
Photolytic 2499.10.98.8

RT = Retention Time

G cluster_inputs Experimental Data Inputs cluster_synthesis Data Integration & Analysis cluster_output Final Output A Forced Degradation Results (% Degradation, Peak Profiles) D Identify Degradation Products and Pathways A->D F Validate Stability-Indicating Analytical Method A->F B Thermal Analysis Data (DSC: Melting Point, Purity) (TGA: Decomposition Temp) E Determine Intrinsic Stability (Vulnerability to pH, light, heat) B->E C Spectroscopic Data (LC-MS: MW of Degradants) (NMR: Structure of Degradants) C->D D->E G Comprehensive Thermodynamic Stability Profile E->G F->G

Caption: Logic for synthesizing a comprehensive stability profile.

Conclusion

The thermodynamic stability assessment of 4-methoxy-N-(1-phenylethyl)benzamide is a systematic, multi-disciplinary process that is fundamental to its potential development as a pharmaceutical agent. A scientifically sound evaluation, grounded in ICH guidelines, requires a combination of forced degradation studies, thermal analysis by DSC and TGA, and the development of a robust, validated stability-indicating HPLC method.[2][3][5] The insights gained from this comprehensive approach not only satisfy regulatory requirements but also provide invaluable knowledge to guide the development of a safe, effective, and stable drug product.[1][4]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho.
  • Forced Degradation Testing. (n.d.). SGS India.
  • The Role of Calorimetry in Assessing Drug Delivery Mechanisms. (2025, August 5). Patsnap Eureka.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Hitachi High-Tech.
  • Calorimetric techniques to study the interaction of drugs with biomembrane models. (n.d.). PMC.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net.
  • Thermal, spectroscopic and DFT studies of solid benzamide. (2015, December 5). ResearchGate.
  • Ch20: Spectroscopy Analysis : Amides. (n.d.). Department of Chemistry, University of Calgary.
  • Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. (n.d.). ResearchGate.
  • Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation. (2020, August 3). Research Journal of Pharmacy and Technology.
  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention. (n.d.). Benchchem.
  • 4-Methoxy-N-phenethylbenzamide. (n.d.). ChemScene.
  • Benzamide. (n.d.). Slideshare.
  • 4-METHOXY-N-(1-PHENYLETHYL)BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
  • Reduction of Amides to Amines and Aldehydes. (2024, December 17). Chemistry Steps.

Sources

Foundational

4-methoxy-N-(1-phenylethyl)benzamide CAS number and chemical identifiers

An In-depth Technical Guide to 4-methoxy-N-(1-phenylethyl)benzamide Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-methoxy-N-(1-phenylethyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-methoxy-N-(1-phenylethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methoxy-N-(1-phenylethyl)benzamide, a specific benzamide derivative. The content herein is structured to deliver not just data, but also the scientific context and rationale necessary for its application in a research and development setting. We will delve into its fundamental chemical identity, structural characteristics, and the necessary data for its synthesis and characterization.

Core Chemical Identity

At its essence, 4-methoxy-N-(1-phenylethyl)benzamide is an organic compound featuring a central benzamide core. This core consists of a benzene ring attached to an amide functional group. The molecule is further substituted with a 4-methoxy group on the benzoyl ring and an N-(1-phenylethyl) group on the amide nitrogen. This specific arrangement of functional groups dictates its chemical properties and potential biological interactions.

The primary identifier for this compound is its CAS Number, which is 68162-84-5 .[1][2] This number is a unique numerical identifier assigned by the Chemical Abstracts Service and is crucial for unambiguous identification in databases and literature.

Structural and Molecular Data

A molecule's identity is defined by its structure. The following diagram illustrates the two-dimensional chemical structure of 4-methoxy-N-(1-phenylethyl)benzamide, highlighting the connectivity of its constituent atoms.

Caption: 2D structure of 4-methoxy-N-(1-phenylethyl)benzamide.

This structure corresponds to the molecular formula C16H17NO2 .[1][2] From this formula, a precise molecular weight of 255.31 g/mol can be calculated.[1][2][3]

Chemical Identifiers

For comprehensive documentation and database searches, a variety of chemical identifiers are used. These provide standardized, machine-readable formats for representing the molecule's structure.

Identifier TypeValue
CAS Number 68162-84-5[1][2]
Molecular Formula C16H17NO2[1][2]
Molecular Weight 255.31 g/mol [1][3]
MDL Number MFCD00437019[1][2]
SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC[1]
InChI InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17-16(18)14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18)
InChIKey OMHDGNALXUEDAQ-UHFFFAOYSA-N
IUPAC Name 4-methoxy-N-(1-phenylethyl)benzamide[4]

These identifiers are fundamental for any research activity, ensuring that the correct compound is being sourced, synthesized, and studied. The SMILES and InChI formats are particularly important for computational chemistry and cheminformatics applications, as they allow for the direct input of the structure into modeling and analysis software.

Physicochemical Properties and Handling

While detailed experimental data for this specific compound is not widely published, its properties can be inferred from its structure and comparison to similar benzamides. It is expected to be a solid at room temperature, with solubility in common organic solvents. For laboratory use, it should be stored in a dry, room-temperature environment.[2]

Synthesis and Characterization

The synthesis of 4-methoxy-N-(1-phenylethyl)benzamide typically involves the formation of an amide bond between 4-methoxybenzoyl chloride and (1-phenylethyl)amine. This is a standard and well-established reaction in organic chemistry.

Synthetic Workflow:

Caption: General synthetic workflow for amide formation.

Experimental Protocol Outline:

  • Acid Chloride Formation: 4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the more reactive 4-methoxybenzoyl chloride. This step is typically performed in an inert solvent. The causality here is to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Amide Coupling: The 4-methoxybenzoyl chloride is then slowly added to a solution of (1-phenylethyl)amine in a suitable solvent like dichloromethane (DCM). A non-nucleophilic base, such as triethylamine or pyridine, is included to neutralize the HCl byproduct that is formed during the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by recrystallization or column chromatography, to yield the final, pure 4-methoxy-N-(1-phenylethyl)benzamide.

Self-Validating System for Characterization:

The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the methine proton of the phenylethyl group. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR will show the expected number of signals for the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition (C16H17NO2).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O bond of the amide (around 1630 cm⁻¹), and C-O stretching of the methoxy group.

The combination of these techniques provides a self-validating system. If the data from NMR, MS, and IR are all consistent with the proposed structure of 4-methoxy-N-(1-phenylethyl)benzamide, the identity and purity of the compound can be considered confirmed with a high degree of confidence.

Potential Applications in Research and Development

The benzamide scaffold is a common feature in many biologically active compounds and approved drugs. The specific substitutions on 4-methoxy-N-(1-phenylethyl)benzamide may impart particular properties that could be of interest in several areas of drug discovery:

  • Central Nervous System (CNS) Research: Many benzamide derivatives are known to interact with dopamine and serotonin receptors, making them relevant for research into antipsychotic, antiemetic, and prokinetic agents.

  • Oncology: Some substituted benzamides have shown activity as histone deacetylase (HDAC) inhibitors or have other anticancer properties.

  • Chemical Probe Development: This compound could serve as a starting point or a fragment for the development of more complex molecules with specific biological targets. Its relatively simple structure allows for systematic modification to explore structure-activity relationships (SAR).

Further research would be required to determine the specific biological activity, if any, of 4-methoxy-N-(1-phenylethyl)benzamide. This would typically involve screening the compound in a panel of biological assays relevant to the therapeutic areas of interest.

Conclusion

4-methoxy-N-(1-phenylethyl)benzamide is a well-defined chemical entity with the CAS number 68162-84-5.[1][2] Its synthesis is straightforward, following standard organic chemistry protocols for amide bond formation. The key to its successful use in a research setting lies in rigorous characterization using a suite of analytical techniques to ensure its identity and purity. While its specific biological activities are not extensively documented in publicly available literature, its benzamide core structure suggests potential for exploration in various areas of drug discovery. This guide provides the foundational knowledge necessary for scientists to confidently work with this compound in a laboratory setting.

References

  • J-Global. (n.d.). 4-メトキシ-N-(1-フェニルエチル)ベンズアミド. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Chirality of N-(1-phenylethyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the stereochemical and chiral properties of N-(1-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the stereochemical and chiral properties of N-(1-phenylethyl)benzamide derivatives. These compounds serve as fundamental models for understanding stereoisomerism and are pivotal in the development of chiral auxiliaries, resolving agents, and stereoselective synthetic methodologies. We will delve into the synthesis of these chiral molecules, the principles behind their stereochemical analysis, and the advanced techniques used for their characterization.

Foundational Concepts: Chirality in N-(1-phenylethyl)benzamide

The chirality of N-(1-phenylethyl)benzamide derivatives primarily originates from the stereogenic center at the α-carbon of the 1-phenylethyl moiety. The presence of four different substituents (a hydrogen atom, a methyl group, a phenyl group, and the benzamido group) at this carbon atom gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The amide bond itself introduces a degree of planar character and restricted rotation around the C-N bond due to resonance stabilization.[1] This can lead to the existence of rotational isomers, or rotamers. In more sterically hindered N-aryl amides, this restricted rotation can be so significant that it leads to atropisomerism, a form of axial chirality where the rotation around a single bond is sufficiently slow to allow for the isolation of individual stereoisomers.[2][3][4] While simple N-(1-phenylethyl)benzamide does not typically exhibit stable atropisomers at room temperature, its derivatives with bulky substituents on the benzoyl or phenyl rings can.

Synthesis of Enantiomerically Pure N-(1-phenylethyl)benzamide Derivatives

The most common and straightforward method for synthesizing enantiomerically pure N-(1-phenylethyl)benzamide derivatives involves the coupling of an enantiopure 1-phenylethylamine with a desired benzoic acid derivative.

Experimental Protocol: Synthesis of (S)-N-(1-phenylethyl)benzamide

This protocol is adapted from established literature procedures.[5]

Materials:

  • (S)-1-phenylethylamine

  • Benzoic acid

  • Toluene

  • Boric acid (catalyst)

  • Hexane

  • Silica gel for thin-layer chromatography (TLC)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g (8.18 mmol) of benzoic acid in 50 mL of toluene.

  • Add 50 mg of boric acid to the solution.

  • To this mixture, add 0.9 g (7.44 mmol) of (S)-1-phenylethylamine.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 36 hours.

  • Monitor the reaction progress by TLC using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add 200 mL of hexane to precipitate the product.

  • Collect the white precipitate by filtration.

  • The resulting (S)-N-(1-phenylethyl)benzamide can be further purified by recrystallization if necessary.

This method typically yields the desired product in high purity and yield (around 90%).[5]

Stereochemical Analysis and Characterization

A suite of analytical techniques is employed to determine the stereochemical purity and assign the absolute configuration of N-(1-phenylethyl)benzamide derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This is often achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. CSPs based on polysaccharides, such as cellulose and amylose derivatives, are commonly used. Poly(N-((S)-1-phenylethyl)acrylamide)-based CSPs have also shown excellent enantioselective properties for a variety of chiral compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the NMR spectra of enantiomers in an achiral solvent are identical, their diastereomers have distinct spectra. This principle is exploited through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

  • Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides.[7] The resulting diastereomers will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity. The Mosher's amide analysis provides a reliable method for determining the absolute configuration of the starting amine.[7]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient diastereomeric complexes with the enantiomers in solution, leading to observable differences in their NMR spectra.[8][9][10] For instance, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide has been investigated as a potential CSA for the spectral resolution of enantiomers.[8][9]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11][12] Enantiomers will produce mirror-image CD spectra. The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule, especially when compared with theoretical calculations or known standards.[12] The amide chromophore itself gives rise to characteristic n-π* and π-π* electronic transitions that are sensitive to the chiral environment.[11]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained.[5][13][14] The analysis of the crystal structure of N-[(1S)-1-phenylethyl]benzamide has revealed interesting phenomena such as conformational trimorphism, where the same molecule crystallizes in three different polymorphic forms.[5] These polymorphs exhibit different packing arrangements and intermolecular interactions, primarily N-H···O hydrogen bonds forming infinite chain motifs.[5]

Atropisomerism in N-Aryl Amide Derivatives

While the parent N-(1-phenylethyl)benzamide does not exhibit stable atropisomers, the introduction of bulky substituents on the aromatic rings can significantly hinder rotation around the N-aryl bond, leading to axial chirality.[2][3] The study of such atropisomeric amides has gained considerable attention due to their applications in catalysis, materials science, and pharmaceuticals.[2][15][16] The stereochemical stability of these atropisomers is dependent on the rotational energy barrier, which is influenced by the steric bulk of the substituents ortho to the N-aryl bond.

Data Presentation

Table 1: Representative ¹H NMR Data for (S)-N-(1-phenylethyl)benzamide

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.67d6.92
CH5.34dq7.16, 7.12
NH6.64d7.13
Aromatic-H7.28-7.41m-

Note: Data is illustrative and can vary based on solvent and instrument.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Benzoic_Acid Benzoic Acid Coupling Amide Coupling (Toluene, Boric Acid, Reflux) Benzoic_Acid->Coupling S_Amine (S)-1-phenylethylamine S_Amine->Coupling Precipitation Precipitation (Hexane) Coupling->Precipitation Filtration Filtration Precipitation->Filtration Product (S)-N-(1-phenylethyl)benzamide Filtration->Product

Caption: Synthetic workflow for (S)-N-(1-phenylethyl)benzamide.

Stereochemical_Analysis cluster_techniques Analytical Techniques cluster_nmr_methods NMR Methods Chiral_Amide Chiral N-(1-phenylethyl)benzamide Derivative HPLC Chiral HPLC Chiral_Amide->HPLC Separation of Enantiomers NMR NMR Spectroscopy Chiral_Amide->NMR Diastereomeric Interactions CD Circular Dichroism Chiral_Amide->CD Chiroptical Properties Xray X-ray Crystallography Chiral_Amide->Xray Absolute Configuration CDA Chiral Derivatizing Agents (e.g., Mosher's Acid) NMR->CDA CSA Chiral Solvating Agents NMR->CSA

Caption: Analytical techniques for stereochemical analysis.

References

  • Gilli, P., Pretto, L., Bertolasi, V., & Gilli, G. (2020). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1229–1235. [Link]

  • Buděšínský, M., Sýkora, J., & Kapitán, J. (2014). Electronic Circular Dichroism of the Chiral Rigid Tricyclic Dilactam with Nonplanar Tertiary Amide Groups. The Journal of Physical Chemistry B, 118(38), 11195–11204. [Link]

  • Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1639. [Link]

  • Cankař, P., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(11), 7849–7861. [Link]

  • Holmes, A. E. (2014). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria. [Link]

  • Ye, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 348. [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569–8577. [Link]

  • Ito, K., et al. (2012). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry, 10(38), 7734–7743. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. [Link]

  • Clayden, J., & Moran, W. J. (2006). Atropisomerism. In Organic Reaction Mechanisms 2003 (pp. 1-28). John Wiley & Sons, Ltd. [Link]

  • Meij, C., et al. (2020). Self-Assembly of Supramolecular Polymers of N-Centered Triarylamine Trisamides in the Light of Circular Dichroism: Reaching Consensus between Electrons and Nuclei. Journal of the American Chemical Society, 142(7), 3569–3579. [Link]

  • Oki, M. (1983). Recent advances in atropisomerism. Topics in Stereochemistry, 14, 1-81. [Link]

  • Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. (2021). MDPI. [Link]

  • Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1639. [Link]

  • Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis. (2022). MDPI. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis. [Link]

  • Atropisomer. (n.d.). Wikipedia. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

  • (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. (2023). Preprints.org. [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2018). ResearchGate. [Link]

  • Enantioseparation of chiral (benzylsulfinyl)benzamides by capillary electrophoresis using cyclodextrin-type chiral selectors. (n.d.). Elsevier. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (2023). ProQuest. [Link]

  • N-(1-Phenylethyl)benzamide. (n.d.). PubChem. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]

  • N-(1-phenylethyl)benzamide (C15H15NO). (n.d.). PubChemLite. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-methoxy-N-(1-phenylethyl)benzamide

Introduction: The Significance of N-Aryl Amides The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding widespread application in pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Amides

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding widespread application in pharmaceuticals, agrochemicals, and materials science. Among this broad class of compounds, N-aryl amides, such as 4-methoxy-N-(1-phenylethyl)benzamide, are of particular interest. The presence of a chiral center, as seen in the 1-phenylethyl moiety, introduces stereochemical complexity that is often crucial for biological activity, while the methoxy-substituted benzoyl group can modulate the electronic and pharmacokinetic properties of the molecule. This document provides a comprehensive, field-tested protocol for the synthesis of 4-methoxy-N-(1-phenylethyl)benzamide, designed for researchers and professionals in drug development and chemical synthesis. The protocol is grounded in the principles of the Schotten-Baumann reaction, a robust and reliable method for amide formation.[1][2]

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of 4-methoxy-N-(1-phenylethyl)benzamide is achieved via a nucleophilic acyl substitution reaction between 4-methoxybenzoyl chloride and 1-phenylethylamine. This classic transformation, known as the Schotten-Baumann reaction, involves the attack of the nucleophilic amine on the highly electrophilic carbonyl carbon of the acyl chloride.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the equilibrium towards the formation of the stable amide product.[4][5] The use of a biphasic system, consisting of an aqueous basic solution and an organic solvent, is a common and effective strategy for this reaction.[5]

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Methoxybenzoyl chloride100-07-2C₈H₇ClO₂170.59Corrosive, moisture-sensitive liquid
(rac)-1-Phenylethylamine618-36-0C₈H₁₁N121.18Flammable, corrosive liquid
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive solid
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile, organic solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive, strong acid
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent
Ethanol (for recrystallization)64-17-5C₂H₆O46.07Flammable solvent
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Experimental Workflow

The synthesis of 4-methoxy-N-(1-phenylethyl)benzamide follows a clear and logical workflow, from reaction setup to product purification and characterization.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 1-Phenylethylamine in DCM B Add aq. NaOH solution (Biphasic system) A->B C Cool to 0°C B->C D Slowly add 4-Methoxybenzoyl Chloride in DCM C->D E Stir at Room Temperature D->E F Separate Layers E->F G Wash Organic Layer: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Recrystallize from Ethanol/Water I->J K Dry the Product J->K L Characterize: - Melting Point - NMR Spectroscopy K->L

Caption: Experimental workflow for the synthesis of 4-methoxy-N-(1-phenylethyl)benzamide.

Detailed Synthesis Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (rac)-1-phenylethylamine (1.21 g, 10.0 mmol, 1.0 equiv.) in 20 mL of dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add 20 mL of a 2 M aqueous solution of sodium hydroxide (40.0 mmol, 4.0 equiv.). The resulting mixture will be biphasic.

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with vigorous stirring. This is a critical step as the acylation reaction is exothermic. Maintaining a low temperature minimizes potential side reactions.

  • Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10.0 mmol, 1.0 equiv.) in 10 mL of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over a period of 15-20 minutes. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 1-phenylethylamine starting material indicates the completion of the reaction.

Work-up and Purification

  • Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Separate the organic layer from the aqueous layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 20 mL of 1 M hydrochloric acid (to remove any unreacted amine and excess base).

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 20 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure 4-methoxy-N-(1-phenylethyl)benzamide.

Product Characterization and Validation

AnalysisExpected Result
Appearance White crystalline solid
Melting Point Expected to be in the range of similar N-aryl benzamides (e.g., 150-170 °C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.2-7.4 (m, 5H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.2 (d, 1H, NH), ~5.3 (quintet, 1H, CH), ~3.8 (s, 3H, OCH₃), ~1.6 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~166 (C=O), ~162 (Ar-C-O), ~143 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~50 (CH), ~22 (CH₃)
IR (KBr, cm⁻¹) ν: ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch)

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Methoxybenzoyl chloride: Is corrosive and reacts with moisture. Handle with care and avoid inhalation of vapors.[6]

    • 1-Phenylethylamine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.[7]

    • Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Handle with extreme care to avoid burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-methoxy-N-(1-phenylethyl)benzamide, a valuable compound for research in medicinal and organic chemistry. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this N-aryl amide with high purity. The emphasis on the underlying chemical principles and safety precautions ensures a comprehensive and practical guide for laboratory professionals.

References

  • Organic Syntheses. Amide Formation by Decarboxylative Condensation of Hydroxylamines and α-Ketoacids: N-[(1S)-1 Phenylethyl]-benzeneacetamide. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Chemistry Education. Synthesis and analysis of amides. Available at: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Direct Synthesis of Amides and Imines.... Available at: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available at: [Link]

Sources

Application

Amide coupling reaction conditions for 4-methoxybenzoic acid and 1-phenylethylamine

Application Note: Optimized Amide Coupling of 4-Methoxybenzoic Acid and 1-Phenylethylamine Executive Summary This guide details the synthetic optimization for coupling 4-methoxybenzoic acid (p-anisic acid) with 1-phenyle...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling of 4-Methoxybenzoic Acid and 1-Phenylethylamine

Executive Summary

This guide details the synthetic optimization for coupling 4-methoxybenzoic acid (p-anisic acid) with 1-phenylethylamine (


-methylbenzylamine).[1] This reaction represents a classic challenge in medicinal chemistry: coupling an electron-rich, deactivated carboxylic acid with a chiral primary amine.[1]

While standard carbodiimide conditions (EDC/HOBt) are functional, this protocol highlights Propylphosphonic Anhydride (T3P) as the superior reagent for scalability, purity, and green chemistry metrics. We provide three distinct protocols tailored to specific research needs:

  • Protocol A (The "Green" Standard): T3P in Ethyl Acetate (Recommended).

  • Protocol B (The Academic Standard): EDC/HOBt in DCM.

  • Protocol C (Cost-Effective Scale-up): Acid Chloride Method.

Strategic Analysis of Substrates

ComponentStructureChemical Challenge
Acid 4-Methoxybenzoic Acid Deactivated Electrophile: The p-methoxy group donates electron density into the carbonyl carbon via resonance, reducing its electrophilicity.[1] Strong activation is required.[1]
Amine 1-Phenylethylamine Chirality & Sterics: The

-methyl group creates a chiral center adjacent to the nitrogen.[1] While less prone to racemization than amino acids, harsh activation (e.g., unbuffered acid chlorides) can risk partial epimerization.
Product N-(1-phenylethyl)-4-methoxybenzamide Lipophilicity: The product is highly lipophilic.[1] Purification strategies must leverage this property (e.g., aqueous washings of polar byproducts).

Reaction Mechanism & Pathway

The following diagram illustrates the activation pathways for both EDC and T3P. Note how T3P drives the reaction through a cyclic transition state that minimizes epimerization.[1]

ReactionMechanism cluster_Activation Activation Phase Acid 4-Methoxybenzoic Acid EDC EDC/HOBt Route (O-Acylisourea / Active Ester) Acid->EDC Activation T3P T3P Route (Mixed Anhydride) Acid->T3P Activation Amine 1-Phenylethylamine Intermediate Activated Electrophile EDC->Intermediate T3P->Intermediate TS Nucleophilic Attack (Tetrahedral Intermediate) Intermediate->TS + Amine Product N-(1-phenylethyl)-4-methoxybenzamide TS->Product - Byproducts (Urea or HOP(O)R2)

Figure 1: Dual activation pathways.[1] T3P forms a mixed anhydride that reacts rapidly with the amine, while EDC forms an O-acylisourea that is often intercepted by HOBt to prevent N-acylurea rearrangement.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (T3P in EtOAc)

Best for: High purity, ease of workup, preserving chirality, and avoiding toxic solvents.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • 1-Phenylethylamine (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) [Concentration: 0.2 M]

Procedure:

  • Setup: Charge a round-bottom flask with 4-methoxybenzoic acid and EtOAc.

  • Base Addition: Add Pyridine (or DIPEA).[1] The mixture may remain a suspension.[1]

  • Activation: Cool to 0°C. Add T3P solution dropwise over 5 minutes. Stir for 10 minutes.

  • Coupling: Add 1-phenylethylamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Workup (The "T3P Advantage"):

    • Add water to the reaction mixture.[1][2]

    • Separate phases.[1]

    • Wash organic layer with 1M HCl (removes excess amine and pyridine).[1]

    • Wash organic layer with Sat.[1] NaHCO₃ (removes excess T3P byproducts and acid).[1]

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Result: Usually yields >90% pure product without chromatography.[1]

Protocol B: The Academic Standard (EDC/HOBt)

Best for: Small scale, when T3P is unavailable.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • 1-Phenylethylamine (1.0 equiv)[1]

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).

Procedure:

  • Dissolve acid, HOBt, and DIPEA in DCM at 0°C.

  • Add EDC[1]·HCl. Stir for 15 minutes to form the active ester.

  • Add 1-phenylethylamine.[1][3][4]

  • Stir at RT overnight (12–16 hours). Note: Slower than T3P due to deactivated acid.

  • Workup: Dilute with DCM. Wash successively with 1M HCl, Sat. NaHCO₃, and Brine.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc) is frequently required to remove urea byproducts if they precipitate poorly.[1]

Protocol C: Cost-Effective Scale-up (Acid Chloride)

Best for: Large scale (>100g) where reagent cost is paramount.[1]

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Cat.[1][2][4][5][6][7][8] DMF (1-2 drops)[1]

  • Solvent: Toluene or DCM.[1]

Procedure:

  • Reflux acid and SOCl₂ with cat.[1] DMF in Toluene for 2 hours until gas evolution ceases.[1]

  • Concentrate in vacuo to remove excess SOCl₂ (Critical step).[1]

  • Redissolve crude acid chloride in dry DCM.[1]

  • Add to a solution of 1-phenylethylamine (1.0 equiv) and Triethylamine (1.1 equiv) at 0°C.

  • Caution: This reaction is exothermic and fast.[1]

Purification & Analysis

Workup Decision Tree

Use this logic flow to determine the purification strategy.

Purification Start Crude Reaction Mixture MethodCheck Which Method Used? Start->MethodCheck T3P Protocol A (T3P) MethodCheck->T3P EDC Protocol B (EDC) MethodCheck->EDC Wash Acid/Base Extraction (HCl then NaHCO3) T3P->Wash EDC->Wash Evap Evaporate Solvent Wash->Evap PurityCheck Purity > 95%? Evap->PurityCheck Recryst Recrystallize (EtOH/Water or EtOAc/Hex) PurityCheck->Recryst Yes (T3P typical) Column Flash Column (SiO2, 20-40% EtOAc in Hex) PurityCheck->Column No (EDC typical) Final Final Product Recryst->Final Column->Final

Figure 2: Purification workflow.[1] T3P protocols often bypass chromatography due to water-soluble byproducts.[1]

Expected Analytical Data
  • Physical State: White crystalline solid.[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.7–7.8 (d, 2H, Ar-H ortho to CO).
      
    • 
       7.3–7.4 (m, 5H, Ph-H).
      
    • 
       6.9 (d, 2H, Ar-H ortho to OMe).
      
    • 
       6.4 (br d, 1H, NH).
      
    • 
       5.3 (m, 1H, CH-N).
      
    • 
       3.8 (s, 3H, OMe).[9]
      
    • 
       1.6 (d, 3H, CH
      
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 256.13. Found: 256.1.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Deactivated AcidIncrease reaction time or switch to T3P/Acid Chloride. Ensure HOBt is dry (if using Protocol B).
Racemization Over-activationMaintain temperature at 0°C during addition.[1] Use T3P (lowest epimerization risk).[1] Avoid excess base.
Sticky Oil Product Residual Solvent/ImpuritiesTriturate the oil with cold Hexane or Pentane to induce crystallization.[1]
Residual Amine Incomplete CouplingUse 1.1 equiv of Acid instead of Amine. Amine is harder to remove if lipophilic; Acid is easily removed by NaHCO₃ wash.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Patterson, J. et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Syntheses, 88, 10-10.[1] (General T3P application).[1]

Sources

Method

Application Note: Green Chemistry Architectures for Benzamide Synthesis

Abstract This guide details three distinct, field-validated protocols for the synthesis of benzamide derivatives, prioritizing Atom Economy (AE) and E-Factor reduction. Unlike classical Schotten-Baumann conditions or HAT...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details three distinct, field-validated protocols for the synthesis of benzamide derivatives, prioritizing Atom Economy (AE) and E-Factor reduction. Unlike classical Schotten-Baumann conditions or HATU/EDC couplings—which generate stoichiometric waste and require toxic solvents—these methods utilize Boron-Catalyzed Direct Amidation , Mechanochemical Grinding , and Oxidative Cross-Coupling . These protocols are designed for medicinal chemistry and process development teams seeking to align synthetic workflows with the 12 Principles of Green Chemistry without sacrificing yield or purity.

Introduction: The Green Imperative

The amide bond is the single most common linkage in pharmaceutical discovery. However, traditional synthesis is environmentally costly.

  • Classical Route (Acid Chloride): Generates HCl/SO2, requires dry DCM/THF.

  • Coupling Reagents (HATU/DCC): Atom economy is often <50%; generates massive solid waste (urea byproducts).

The Green Shift: The protocols below shift the paradigm from "activation by leaving group" to "activation by catalysis," utilizing water removal or mechanical energy to drive equilibrium.

Decision Matrix: Selecting Your Method

Method A: Boron-Catalyzed Direct Amidation

Principle: Thermodynamically driven dehydration. Best For: Scale-up of soluble substrates. Mechanism: 3,5-bis(trifluoromethyl)phenylboronic acid acts as a Lewis acid, forming a mixed anhydride (acyloxyboronate) intermediate that is highly reactive toward amines.

The "Ishihara" Cycle

Figure 2: Catalytic cycle of arylboronic acid-mediated amidation.

Protocol 1: Azeotropic Reflux System

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: 3,5-bis(trifluoromethyl)phenylboronic acid (5 mol%)

  • Solvent: Fluorobenzene or Toluene (Green alternative: Anisole, though higher BP requires care).

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the carboxylic acid (5 mmol), amine (5.5 mmol), and catalyst (0.25 mmol) to the flask.

  • Solvent: Add Toluene (20 mL). Note: Concentration is key. Too dilute slows the kinetics.

  • Reflux: Heat to vigorous reflux (bath temp ~120°C). Ensure the solvent is actively distilling into the trap.

  • Monitoring (Self-Validation):

    • Visual: Water droplets must appear in the trap. If no water collects within 30 mins, increase temperature or check insulation.

    • TLC: Monitor consumption of the acid.

  • Workup: Cool to RT. The catalyst often precipitates or can be removed via a basic wash (1M NaOH) if the product is neutral.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Water.

Why this works: The electron-withdrawing CF3 groups on the catalyst increase the Lewis acidity of the Boron center, facilitating the attack on the carboxylic acid.

Method B: Mechanochemical Synthesis (Ball Milling)

Principle: Kinetic energy replaces thermal energy and solvent. Best For: Insoluble substrates, solvent-free requirements. Mechanism: Liquid-Assisted Grinding (LAG) creates transient high-energy interfaces where "hot spots" drive the reaction.

Protocol 2: CDI-Mediated Solid-State Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) — Note: While CDI generates imidazole, it avoids chlorinated solvents.

  • Amine (1.1 equiv)

  • LAG Agent: Ethyl Acetate (0.2 µL/mg of reactants).

Step-by-Step:

  • Activation: In a 10 mL stainless steel jar, place the carboxylic acid (1 mmol) and CDI (1.1 mmol). Add one 10mm stainless steel ball.

  • Grinding (Step 1): Mill at 30 Hz for 10 minutes. Validation: CAUTION! CO2 gas is evolved. Open the jar carefully in a fume hood to release pressure. The powder should look homogeneous.

  • Addition: Add the amine (1.1 mmol) and the LAG agent (EtOAc, approx 50 µL).

  • Grinding (Step 2): Mill at 30 Hz for 20 minutes.

  • Workup: Scrape the solid into a beaker. Add water (20 mL) and stir vigorously. The byproduct (imidazole) and unreacted CDI are water-soluble.

  • Isolation: Filter the precipitate (pure benzamide).

Expert Insight: If the reaction "cakes" (sticks to the walls), stop and scrape. Caking indicates the formation of a sticky eutectic phase; adding a small amount of silica gel (100 mg) can act as a grinding auxiliary to maintain powder flow.

Method C: Oxidative Cross-Coupling

Principle: Oxidative functionalization. Best For: Utilizing benzyl alcohols (often cheaper/more available than acids). Mechanism: In situ oxidation of alcohol to aldehyde, followed by hemiaminal formation and oxidation to amide.

Protocol 3: TBHP/Iodine System

Reagents:

  • Benzyl Alcohol derivative (1.0 equiv)

  • Amine (hydrochloride salt preferred to prevent oxidation of free amine) (1.2 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% in water, 4 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (10 mol%) or TBAI.
    
  • Solvent: Water or Ethyl Acetate.

Step-by-Step:

  • Mixing: In a pressure tube, combine Benzyl alcohol (1 mmol), Amine (1.2 mmol), and

    
     (0.1 mmol).
    
  • Oxidant: Add TBHP (4 mmol) dropwise.

  • Reaction: Seal the tube and heat to 60°C for 6-12 hours. The mild temperature prevents over-oxidation.

  • Quench (Self-Validation): The reaction mixture will be dark (iodine). Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (turns yellow/clear). This confirms the quench of active oxidants.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Comparative Analysis

MetricClassical (Schotten-Baumann)Method A (Boron)Method B (Mechanochem)Method C (Oxidative)
Atom Economy Poor (Loss of Cl, SO2)Excellent (Loss of H2O only)Good (Loss of Imidazole/CO2)Moderate (Loss of H2O)
E-Factor High (>20)Low (<5) Very Low (<3) Moderate (~10)
Reaction Time 1-4 hours12-24 hours< 1 hour 6-12 hours
Scalability HighHighLow/Medium (Batch limit)Medium
Hazards Corrosive (SOCl2)MildDust/PressurePeroxides (TBHP)

References

  • Ishihara, K., et al. (2016).[1][2] Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Science. Link

  • Friščić, T., et al. (2021).[3] Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry. Link

  • Stahl, S. S., et al. (2013). Green Chemistry Perspective on Catalytic Amide Bond Formation. Green Chemistry. Link

  • Patel, D., et al. (2010). Iodine-catalyzed oxidative amidation of aldehydes and alcohols. Advanced Synthesis & Catalysis. Link

  • ACS Green Chemistry Institute. Pharmaceutical Roundtable: Amide Bond Formation. Link

Sources

Application

Application Note: Scalable Production of 4-Methoxy-N-(1-phenylethyl)benzamide

Executive Summary This application note details two distinct, scalable protocols for the synthesis of 4-methoxy-N-(1-phenylethyl)benzamide (CAS: 68162-84-5). This structural motif serves as a critical model for chiral re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two distinct, scalable protocols for the synthesis of 4-methoxy-N-(1-phenylethyl)benzamide (CAS: 68162-84-5). This structural motif serves as a critical model for chiral resolution agents and a scaffold in active pharmaceutical ingredients (APIs).

We present two methodologies tailored to different production constraints:

  • Method A (Kinetic Control): A biphasic Schotten-Baumann protocol using acid chlorides. This method is prioritized for speed and high conversion rates but requires careful temperature control to prevent racemization of the chiral amine.

  • Method B (Thermodynamic Control): A Green Chemistry approach utilizing Boric Acid (

    
    ) catalyzed direct amidation. This method minimizes waste (E-factor) and avoids corrosive reagents, making it ideal for sustainable large-scale manufacturing.
    

Target Molecule Profile

PropertyDescription
IUPAC Name 4-methoxy-N-(1-phenylethyl)benzamide
Molecular Formula

Molecular Weight 255.31 g/mol
Chirality Contains one stereocenter (derived from 1-phenylethylamine).[1] Protocol assumes use of (S)-(-)-1-phenylethylamine for enantiopure synthesis.
Physical State White crystalline solid.
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in water.

Method A: Modified Schotten-Baumann Protocol (High Throughput)

Principle

This method utilizes 4-methoxybenzoyl chloride as a highly reactive electrophile. To manage the production of HCl byproduct and prevent amine protonation, a biphasic system (Organic/Aqueous) with an inorganic base is employed.[2]

Critical Quality Attribute (CQA): Temperature control is paramount. Exotherms >10°C during addition can trigger azlactone formation, leading to racemization of the chiral center.

Reaction Workflow Diagram

SchottenBaumann Start Raw Materials (Amine + Base) AcidCl Acid Chloride Addition (<5°C) Start->AcidCl Cooling Biphasic Biphasic Reaction (DCM / aq. NaOH) AcidCl->Biphasic Stirring PhaseSep Phase Separation Biphasic->PhaseSep Quench Wash Acid/Brine Wash PhaseSep->Wash Org. Layer Cryst Crystallization (IPA/Heptane) Wash->Cryst Concentrate Product Pure Amide (>99% ee) Cryst->Product Filter & Dry

Figure 1: Workflow for the biphasic Schotten-Baumann synthesis.[1][3][4]

Detailed Protocol

Reagents:

  • (S)-(-)-1-Phenylethylamine (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.05 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (2.0 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (Green alternative)

Step-by-Step Procedure:

  • Preparation: Charge a reactor with (S)-1-phenylethylamine (1.0 equiv) and DCM (10 volumes). Cool the mixture to 0–5°C.

  • Base Addition: Add 10% NaOH solution (2.0 equiv) vigorously. The system is now biphasic.[2][5][6]

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.05 equiv) in minimal DCM. Add this solution dropwise to the reactor over 60 minutes.

    • Checkpoint: Maintain internal temperature <5°C.

  • Reaction: Allow to warm to 20°C and stir for 2 hours. Monitor by TLC or HPLC (disappearance of amine).

  • Workup: Stop stirring and allow phases to separate. Drain the organic (lower) layer.

  • Wash: Wash the organic layer successively with:

    • 1M HCl (to remove unreacted amine).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to a solid residue.
    
  • Purification: Recrystallize from hot Isopropyl Alcohol (IPA) or Ethanol/Water (80:20).

Method B: Catalytic Direct Amidation (Green Chemistry)

Principle

This method avoids the use of corrosive acid chlorides and toxic coupling reagents (like EDC/HOBt). Instead, it uses Boric Acid (


)  as a catalyst to activate the carboxylic acid. Water is the only byproduct, which is removed azeotropically to drive the equilibrium (Le Chatelier's principle).

Advantages: High atom economy, low cost, no salt waste. Disadvantages: Requires higher temperatures (Reflux), potentially unsuitable for thermally sensitive substrates (though this target is stable).

Mechanistic Pathway Diagram

BoricCatalysis Cat Boric Acid (Catalyst) Active Acyloxyboron Intermediate Cat->Active Activation Acid 4-Methoxybenzoic Acid Acid->Active Activation Tetra Tetrahedral Intermediate Active->Tetra + Amine Amine Chiral Amine Attack Elim Elimination Tetra->Elim Elim->Cat Regeneration Prod Target Amide + Water Elim->Prod

Figure 2: Boric acid catalytic cycle for direct amidation.

Detailed Protocol

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • (S)-(-)-1-Phenylethylamine (1.0 equiv)

  • Boric Acid (10-20 mol%)

  • Solvent: Toluene or Xylene (for azeotrope)

Step-by-Step Procedure:

  • Setup: Equip a reactor with a mechanical stirrer and a Dean-Stark trap fitted with a reflux condenser.

  • Loading: Charge Toluene (10 volumes), 4-methoxybenzoic acid (1.0 equiv), (S)-1-phenylethylamine (1.0 equiv), and Boric acid (0.1 equiv).

  • Reflux: Heat the mixture to reflux (~110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 12–24 hours).

    • Note: Theoretical water yield can be calculated to track conversion.

  • Workup: Cool the mixture to 60°C.

    • Green Tip: If the product crystallizes upon cooling, Toluene can be filtered directly.

    • Alternative: Wash the hot toluene solution with warm water to remove the boric acid catalyst.

  • Crystallization: Cool slowly to 0–5°C. The target amide will precipitate as white crystals.

  • Filtration: Filter the solid and wash with cold Toluene or Hexane.

Comparative Analysis & Scalability

MetricMethod A (Acid Chloride)Method B (Boric Acid Catalysis)
Atom Economy Low (Generates salt/waste)High (Only water byproduct)
Reaction Time Fast (<3 hours)Slow (12–24 hours)
Cost Medium (Acid chloride cost)Low (Bulk acid + cheap catalyst)
Scalability High (Exotherm management required)High (Energy intensive)
Green Score Low (Chlorinated solvents often used)High (Solvent recyclable)

Quality Control & Characterization

To ensure the integrity of the protocol, the final product must be validated against the following specifications:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: >99.5% enantiomeric excess (ee). If racemization occurred (Method A), a small peak for the (R)-enantiomer will appear.

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic signals: Doublet for methyl group (~1.5 ppm), Quartet for methine (~5.3 ppm), Singlet for methoxy (~3.8 ppm), Amide NH broad singlet (~6.5 ppm).

  • Melting Point:

    • Expect a sharp melting range (e.g., 150–155°C range, dependent on polymorph). Broadening indicates impurity.

References

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.
  • Tang, P. (2005). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, 81, 262. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation." European Journal of Organic Chemistry, 2013(33), 7453-7465.
  • Blizzard, T. A., et al. (2015). "Scalable Synthesis of Amides." Organic Process Research & Development.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Amide Bond Formation." Link (Source for green solvent selection).

Sources

Method

Using 4-methoxy-N-(1-phenylethyl)benzamide as a chiral intermediate

Application Note: 4-Methoxy-N-(1-phenylethyl)benzamide as a Chiral Auxiliary and Crystallization Template Executive Summary 4-Methoxy-N-(1-phenylethyl)benzamide (CAS: 68162-84-5) is a robust chiral amide derived from the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-N-(1-phenylethyl)benzamide as a Chiral Auxiliary and Crystallization Template

Executive Summary

4-Methoxy-N-(1-phenylethyl)benzamide (CAS: 68162-84-5) is a robust chiral amide derived from the condensation of 4-methoxybenzoic acid (anisic acid) and 1-phenylethylamine. While often encountered as a derivative in the resolution of chiral amines, its utility extends significantly into asymmetric synthesis and structural analysis.

This guide details the use of this compound as:

  • A Chiral Auxiliary in Directed Ortho-Metalation (DoM): Leveraging the amide group to direct stereoselective functionalization of the aromatic ring.

  • A Crystallization Template: Facilitating the purification of chiral amines or acids via diastereomeric salt formation and subsequent amidation.

  • A Precursor for Chiral Benzylamines: Via controlled reduction to secondary amines used in ligand synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-methoxy-N-(1-phenylethyl)benzamide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Chiral Center C1 of the ethyl group (typically S or R)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in Water, Hexanes
Melting Point 118–120 °C (Enantiopure)
pKa (Amide NH) ~23 (Requires strong base for deprotonation)

Synthesis Protocol

The synthesis utilizes a standard Schotten-Baumann or anhydrous acylation approach. The anhydrous method is preferred for high-purity applications to avoid hydrolysis byproducts.

Reagents:
  • 4-Methoxybenzoyl chloride (1.05 eq)

  • (S)-(-)-1-Phenylethylamine (1.0 eq) [>99% ee]

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Charging: Add (S)-1-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (16.7 mL, 120 mmol) to DCM (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve 4-methoxybenzoyl chloride (17.9 g, 105 mmol) in DCM (30 mL). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 5 °C.

    • Note: The reaction is exothermic. Control addition rate to prevent racemization (though unlikely for this amine) and impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Quench with 1M HCl (50 mL) to remove excess amine/TEA.

    • Wash organic layer with Sat. NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

    • Yield: Typically 85–92%.

    • Appearance: Colorless needles.

Application: Diastereoselective Directed Ortho-Metalation (DoM)

The amide moiety is a powerful Directed Metalation Group (DMG). By using a chiral amine auxiliary, the lithiation step can be rendered diastereoselective, allowing for the introduction of electrophiles at the ortho position with defined stereochemistry.

Mechanism: Since this is a secondary amide, 2 equivalents of organolithium are required.

  • 1st Eq: Deprotonates the Nitrogen (forming the imidate anion).

  • 2nd Eq: Coordinates to the imidate oxygen and deprotonates the ortho carbon (forming the dianion).

  • Chiral Induction: The bulky chiral group on the nitrogen hinders one side of the planar dianion, forcing the electrophile to attack from the less sterically crowded face.

Protocol: Ortho-Methylation
  • Inert Atmosphere: Flame-dry a Schlenk flask under Argon.

  • Solvation: Dissolve 4-methoxy-N-(1-phenylethyl)benzamide (1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C.[1]

  • Lithiation: Add sec-Butyllithium (2.2 mmol, 1.4 M in cyclohexane) dropwise.

    • Observation: Solution may turn bright yellow/orange (characteristic of the dianion).

    • Time: Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add Methyl Iodide (3.0 mmol) neat.

  • Quench: Stir for 2 hours, allowing to warm to 0 °C. Quench with Sat. NH₄Cl.

  • Result: The product, 4-methoxy-2-methyl-N-(1-phenylethyl)benzamide, is obtained. The diastereomeric ratio (d.r.) should be determined by ¹H NMR or Chiral HPLC.

DoM_Pathway Start Chiral Amide (Substrate) Dianion Dianion Intermediate (Li-O Chelation) Start->Dianion 1. N-Deprotonation 2. Ortho-Lithiation Base 2.2 eq s-BuLi -78°C, THF Base->Dianion Product Ortho-Substituted Chiral Amide Dianion->Product Stereoselective Attack Electrophile Electrophile (E+) (e.g., MeI, DMF) Electrophile->Product Hydrolysis Acid Hydrolysis (Auxiliary Removal) Product->Hydrolysis Optional

Figure 1: Workflow for the diastereoselective ortho-lithiation of secondary benzamides.

Application: Chiral Resolution & Crystallography

This amide is highly crystalline. If the starting acid (4-methoxybenzoic acid analog) were chiral (e.g., substituted at the benzylic position) and racemic, coupling it with enantiopure (S)-1-phenylethylamine would create diastereomers.

  • Separation: These diastereomers often have significantly different solubility profiles in Ethanol or Ethyl Acetate, allowing for separation by fractional crystallization.

  • Absolute Configuration: The 1-phenylethylamine moiety serves as an internal reference. X-ray diffraction of the single crystal allows determination of the absolute configuration of the acid portion relative to the known amine center.

Data Summary: Crystallographic Parameters

Parameter Value Reference
Crystal System Triclinic [1]
Space Group P1 [1]
Z (Molecules/Unit Cell) 2 [1]

| Key Interaction | Intermolecular N—H···O hydrogen bonds forming chains | [1] |

Analytical Standards & Quality Control

To validate the integrity of the chiral intermediate, use the following HPLC method. This separates the (


) and (

) diastereomers if racemization occurred, or if checking the optical purity of the starting amine.

HPLC Protocol:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Temperature: 25 °C

  • Retention Times (Approx):

    • (S)-Amide: 12.5 min

    • (R)-Amide: 15.2 min

References

  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014).[2] Crystal structure of 4-methoxy-N-phenylbenzamide . Acta Crystallographica Section E, 70(9), o921. Link(Note: Structural analog used for lattice comparison).

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as an effective director of ortho-lithiation . Journal of Organic Chemistry, 47(1), 34-46. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015).[3] An Improved Resolution of (±)-1-Phenylethylamine . The Chemical Educator, 20, 265–267.[3][4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-methoxy-N-(1-phenylethyl)benzamide

Welcome to the technical support resource for 4-methoxy-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-methoxy-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. Our approach is to empower you with the foundational knowledge and procedural expertise to systematically overcome these issues, ensuring the integrity and reproducibility of your results.

Compound Quick Reference

Before troubleshooting, it's essential to understand the basic physicochemical properties of the compound you are working with. These properties are the primary determinants of its solubility behavior.

PropertyValueSource
Chemical Name 4-methoxy-N-(1-phenylethyl)benzamide-
CAS Number 68162-84-5BLDpharm
Molecular Formula C₁₆H₁₇NO₂BLDpharm
Molecular Weight 255.31 g/mol BLDpharm
Predicted XLogP3 2.9 - 3.5 (Estimated for similar structures)PubChem[1][2]

XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve 4-methoxy-N-(1-phenylethyl)benzamide directly in an aqueous buffer (e.g., PBS, TRIS) and it won't go into solution. Why is this happening?

Answer: This is expected behavior due to the compound's molecular structure. 4-methoxy-N-(1-phenylethyl)benzamide is a largely non-polar, hydrophobic molecule. The presence of two aromatic rings (the benzamide and phenylethyl groups) contributes significantly to its low affinity for water.[3] While the amide and methoxy groups offer some polarity, they are insufficient to overcome the hydrophobicity of the carbon-rich scaffold. According to the principle of "like dissolves like," polar solvents like water are poor at dissolving non-polar solutes.[4]

Your first step should not be to dissolve it directly in an aqueous medium. Instead, a highly concentrated stock solution must be prepared in a suitable organic solvent first.

Q2: What is the recommended solvent for preparing a stock solution of 4-methoxy-N-(1-phenylethyl)benzamide?

Answer: For initial stock solution preparation, a polar aprotic solvent is highly recommended. Based on the behavior of similar benzamide derivatives, the following solvents are excellent starting points:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[5] It is a powerful solvent capable of dissolving a wide range of polar and non-polar substances.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another strong polar aprotic solvent suitable for initial solubilization.

  • Ethanol: While slightly less potent than DMSO for this class of compounds, ethanol is a good option, especially if DMSO is incompatible with your experimental system.[6]

It is critical to prepare a concentrated stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your aqueous experimental medium.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The DMSO from the stock solution disperses, and the now-hostile aqueous environment forces the hydrophobic compound out of solution.

Here is a systematic approach to solve this issue:

1. Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound. Your desired concentration may be above the compound's aqueous solubility limit.

2. Optimize the Co-solvent Percentage: The final concentration of the organic solvent (like DMSO) in your assay should be kept as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts in biological systems.[7] However, a small amount is necessary to maintain solubility. Experiment with a matrix of final compound concentrations and final DMSO concentrations to find a stable window.

3. Employ a Co-solvent System: For particularly challenging cases or for in-vivo studies, a multi-component co-solvent system can be highly effective.[8] These formulations work by creating a more hospitable microenvironment for the drug molecule. A common starting formulation for preclinical studies is a mixture of DMSO, PEG400, and Tween 80.[9]

4. Utilize Sonication: Physical energy can help overcome the activation energy barrier of dissolution. After diluting your DMSO stock into the aqueous buffer, placing the tube in a bath sonicator can help break up microscopic precipitates and promote solubilization.[10][11][12][13]

Below is a workflow to guide your troubleshooting process:

G cluster_start cluster_steps cluster_end start Issue: Compound precipitates upon aqueous dilution step1 Step 1: Lower Final Compound Concentration start->step1 Is the new concentration below solubility limit? step2 Step 2: Add Co-solvent (e.g., PEG400, Ethanol) step1->step2 No / Still Precipitates end Result: Clear, Stable Working Solution step1->end Yes step3 Step 3: Add Surfactant (e.g., Tween 80) step2->step3 No / Still Precipitates step2->end Yes step4 Step 4: Apply Physical Energy (Vortex, Sonicate) step3->step4 No / Still Precipitates step3->end Yes step4->end Yes

Caption: Step-by-step workflow for stock solution preparation.
Protocol 2: Systematic Solubility Assessment (Shake-Flask Method)

If you need to determine the quantitative solubility in a specific buffer, the shake-flask method is the gold standard.

Materials:

  • 4-methoxy-N-(1-phenylethyl)benzamide

  • Selected solvents/buffers for testing (e.g., Water, PBS pH 7.4, Ethanol, etc.)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge capable of handling vials

  • Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The goal is to have undissolved solid remaining.

  • Equilibration: Securely cap the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine its concentration.

  • Calculation: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent.

Safety & Storage

  • Handling: Always handle 4-methoxy-N-(1-phenylethyl)benzamide in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. [4][14][15]* Storage of Solid: The solid compound should be stored in a tightly sealed container in a cool, dry place, away from light.

  • Storage of Solutions: As described in the protocol, stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to maintain stability and prevent degradation from multiple freeze-thaw cycles. [16][17][18][19][20][21] By following this structured troubleshooting guide and adhering to the detailed protocols, researchers can confidently address and resolve solubility issues with 4-methoxy-N-(1-phenylethyl)benzamide, ensuring the generation of reliable and accurate experimental data.

References

  • Avdeef, A. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Jain, A., et al. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. [Link]

  • Safety Storage. (n.d.). Chemical Storage Principles & Best Practices. [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]

  • Espinoza, R. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]

  • Chemistry Steps. (n.d.). Molarity and Solution Units of Concentration. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. [Link]

  • Studocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

  • Chemical Safety. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • Keil, T., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]

  • Chemistry Notes. (n.d.). Molarity Calculations | How to Find Molarity of a Solution. [Link]

  • The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]

  • Hansen, P. E., et al. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed. [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-nitro-n-(1-phenylethyl)benzamide (C16H16N2O4). [Link]

  • SPC Industrial. (2025, January 8). 5 Best Practices for Safer Chemical Storage. [Link]

  • PubChem. (n.d.). 4-methyl-N-(1-phenylethyl)benzamide. [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Gupta, R., et al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

  • ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. [Link]

  • Wang, J., & Flanagan, D. R. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents. [Link]

  • Gupta, R., et al. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • Hoye, T. R. (2023, September 7). Properties of Common Organic Solvents. [Link]

  • ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?[Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. [Link]

  • PMC. (n.d.). Amide Bond Activation of Biological Molecules. [Link]

  • Elma Ultrasonic. (2025, June 4). Sonication Baths for Sample Preparation. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Animal Research Protocols Involving Hazardous Chemicals. [Link]

Sources

Optimization

Technical Support Center: Benzamide Purification &amp; Amine Removal

Topic: Removing Unreacted Amine Impurities from Benzamide Products Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Amine Carryover" Bottleneck Welcome to the Purification Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Amine Impurities from Benzamide Products Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Amine Carryover" Bottleneck

Welcome to the Purification Support Center. You are likely here because your amide coupling (Schotten-Baumann, HATU/EDC, or Acid Chloride method) went well, but the excess amine starting material is co-eluting with your product or persisting after workup.

In benzamide synthesis, unreacted amines are the most common impurity. Their removal is complicated by two factors:

  • Basicity Variance: Aliphatic amines are basic (pKa ~10), while anilines are weak bases (pKa ~4–5), requiring different acidification strategies.

  • Solubility: Many lipophilic amines mimic the solubility profile of benzamides, defeating standard extraction.

This guide provides four "Modules" of intervention, ranged from standard wet chemistry to advanced solid-phase techniques.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

User Query: "I washed my reaction with 1M HCl, but the amine impurity is still there, or my product degraded."

The Root Cause

Standard HCl washes fail for two reasons:

  • Insufficient Acidity (for Anilines): Weak bases like electron-deficient anilines require a lower pH to fully protonate and partition into the aqueous layer.

  • Acid Sensitivity: Strong mineral acids (HCl) can hydrolyze sensitive amides or protecting groups (e.g., Boc, acetals).

The Solution: The "Variable pH" Protocol

Do not use a "one size fits all" acid wash. Select the wash based on your amine's pKa.

Impurity TypeRecommended WashMechanism
Aliphatic Amine (e.g., Benzylamine)10% Citric Acid (pH ~3-4)Mild protonation. Prevents emulsions common with HCl.
Simple Aniline (e.g., Aniline)1M HCl (pH < 1)Stronger acid needed to protonate weak base (pKa ~4.6).
Electron-Deficient Aniline 3M HCl (Caution)Very weak bases. If acid fails, move to Module 3 .
Step-by-Step Protocol: The "Sandwich" Wash
  • Dilute: Dilute crude reaction mixture with EtOAc or DCM (10 mL per mmol).

  • Acid Wash (Amine Removal): Wash 2x with the selected acid (Citric or HCl). Keep the Organic Layer.

    • Checkpoint: The amine is now in the aqueous layer as an ammonium salt (

      
      ).
      
  • Base Wash (Acid Removal): Wash 2x with Sat.

    
    .
    
    • Reason: Removes unreacted carboxylic acids or benzoic acid byproducts.

  • Drying: Wash 1x with Brine, dry over

    
    , and concentrate.
    
Visual Workflow: LLE Decision Tree

LLE_Workflow Start Crude Reaction Mixture Decision Is the Product Acid Sensitive? Start->Decision Sensitive Use 10% Citric Acid Wash Decision->Sensitive Yes (e.g. Boc group) Robust Identify Amine Type Decision->Robust No Wash Perform Aqueous Extraction Sensitive->Wash Aliphatic Use 0.5M HCl or Citric Acid Robust->Aliphatic Alkyl Amine Aniline Use 1M - 3M HCl Robust->Aniline Weak Aniline Aliphatic->Wash Aniline->Wash Result Amine Partitioned to Aqueous Phase Wash->Result

Caption: Decision logic for selecting the correct acidic wash based on product stability and impurity basicity.

Module 2: Solid-Supported Scavengers (High-Throughput)

User Query: "I have 20 reactions to purify. Columns are too slow, and my product is water-soluble (cannot extract)."

The Solution: Electrophilic Scavenger Resins

When LLE is impossible (water-soluble product) or inefficient (parallel synthesis), use Polymer-Supported Isocyanate (PS-NCO) .

Mechanism

The resin bead carries a highly reactive isocyanate group. It acts as a "chemical fishhook," permanently covalently binding any nucleophilic amine impurity. The benzamide product (non-nucleophilic) is left in solution.



Protocol: "Shake and Filter"
  • Calculate Loading: Determine excess amine equivalents (e.g., 0.5 mmol excess).

  • Add Resin: Add PS-Isocyanate (typically 2–3 equivalents relative to the impurity) to the reaction vial.

  • Solvent: Ensure solvent is DCM, THF, or DMF. (Avoid alcohols like MeOH, which react with the resin).

  • Incubate: Shake at Room Temp for 2–4 hours (or overnight for sterically hindered amines).

  • Filter: Filter through a fritted cartridge or cotton plug.

  • Result: The filtrate contains pure benzamide; the amine remains trapped on the beads.

Resin TypeTarget ImpurityBest For...
PS-Isocyanate

&

Amines
General purpose, fast scavenging.
PS-Benzaldehyde

Amines only
Highly selective for primary amines (forms imine).
PS-Acid Chloride Weak AnilinesScavenging non-basic amines that resist isocyanates.

Module 3: "Catch and Release" (SCX Chromatography)

User Query: "My amine impurity is very similar to my product. They co-elute on silica."

The Solution: Strong Cation Exchange (SCX)

If the amine and amide have similar polarity, silica chromatography fails. SCX cartridges exploit the pKa difference .

  • Amine Impurity: Basic (pKa 4–10)

    
     Binds to SCX.
    
  • Benzamide Product: Neutral/Non-basic

    
     Flows through SCX.
    
Protocol: The Flow-Through Method
  • Conditioning: Flush a pre-packed SCX cartridge (e.g., Biotage ISOLUTE® SCX-2) with MeOH.

  • Loading: Dissolve crude mixture in MeOH/DCM (1:1) and load onto the cartridge.

  • Elution: Elute with MeOH.

    • The Magic: The neutral benzamide product elutes immediately. The amine impurity becomes protonated by the sulfonic acid groups on the silica and sticks to the cartridge.

  • Recovery (Optional): If you need to recover the amine (e.g., expensive starting material), flush the cartridge with

    
     in MeOH.
    

Module 4: Chemical Derivatization (The "Anhydride Trick")

User Query: "I don't have resins or SCX columns. I just have standard lab reagents. Help."

The Solution: Impurity Annihilation

Convert the difficult-to-remove amine into a highly polar carboxylic acid derivative using a cyclic anhydride. This shifts the impurity's properties drastically, allowing easy removal via basic extraction.

The "Phthalic/Succinic" Protocol
  • Add Scavenger: To the crude reaction mixture, add 1.5 equivalents of Succinic Anhydride or Phthalic Anhydride .

  • React: Stir for 1–2 hours.

    • Reaction:

      
      
      
    • The amine is now a Carboxylic Acid .

  • Workup: Wash the organic layer with Sat.

    
     .
    
    • The new "Acid-Amide" impurity is deprotonated and pulled into the aqueous layer.[1]

    • The neutral benzamide product remains in the organic layer.

Visual Mechanism: Impurity Annihilation

Anhydride_Scavenging Mixture Mixture: Product (Neutral) + Amine (Impurity) Reagent Add Succinic Anhydride Mixture->Reagent Reaction Reaction: Amine converts to Acid-Amide Reagent->Reaction Extraction Wash with NaHCO3 Reaction->Extraction Organic Organic Layer: PURE PRODUCT Extraction->Organic Aqueous Aqueous Layer: Scavenged Amine (as Carboxylate) Extraction->Aqueous

Caption: Chemical derivatization converts lipophilic amines into water-soluble carboxylates for easy extraction.

References

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Application Notes. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for N-(1-phenylethyl)benzamide synthesis

Topic: Optimizing Reaction Temperature for Amide Coupling Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Introduction: The Thermal Balancing Act Welcome to the Technical Support Center. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Amide Coupling Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely here because your synthesis of N-(1-phenylethyl)benzamide is suffering from one of three common failures: low yield, oiling out, or—most critically—loss of optical purity.

This reaction is a classic nucleophilic acyl substitution, but for this specific substrate (1-phenylethylamine), temperature is not just a variable; it is the switch between kinetic control (product formation) and thermodynamic chaos (racemization and decomposition).

This guide ignores generic textbook advice. Instead, we focus on the specific thermal parameters required to maintain the integrity of the benzylic chiral center while maximizing conversion.

Module 1: The Thermodynamics & Kinetics (The "Why")

To optimize your reaction, you must understand the thermal operational window. The reaction pathway diverges significantly based on your starting material (Acid Chloride vs. Carboxylic Acid).

The Thermal Decision Tree

The following diagram illustrates the critical temperature decision points and their consequences.

ReactionPathways Start Start: Choose Reagents RouteA Route A: Benzoyl Chloride (High Reactivity) Start->RouteA Activated Electrophile RouteB Route B: Benzoic Acid (Low Reactivity) Start->RouteB Stable Electrophile TempLow Temp: 0°C to 25°C (Kinetic Control) RouteA->TempLow Standard Protocol TempHigh Temp: >110°C (Reflux) (Thermodynamic Control) RouteA->TempHigh DANGER: Violent Exotherm RouteB->TempLow No Reaction RouteB->TempHigh Required for Activation OutcomeA Result: High Yield Retained Chirality Minimal Hydrolysis TempLow->OutcomeA OutcomeB Result: Racemization Risk Thermal Decomposition Requires Dean-Stark TempHigh->OutcomeB

Figure 1: Thermal decision matrix for amide coupling. Route A is preferred for chiral integrity.

Mechanistic Insight
  • Route A (Benzoyl Chloride): This reaction is highly exothermic. At

    
    , the rate of hydrolysis (reaction with moisture) competes with amidation. Furthermore, the HCl byproduct can catalyze the racemization of the amine if the base scavenger is overwhelmed.
    
  • Route B (Benzoic Acid): This requires removing water to drive the equilibrium (Le Chatelier’s principle). This necessitates temperatures

    
     (toluene/xylene reflux). While effective for achiral amines, this thermal stress puts the benzylic proton of 1-phenylethylamine at risk of deprotonation/reprotonation events, leading to racemization.
    

Module 2: Troubleshooting Guide

Use this section to diagnose your specific failure mode.

Issue 1: Loss of Optical Activity (Racemization)

Symptom: The product melting point is depressed (Pure enantiomer mp:


; Racemate mp: 

) or polarimetry shows low rotation.
  • Root Cause: The benzylic hydrogen (alpha to the nitrogen) is weakly acidic. At high temperatures (

    
    ), especially in the presence of weak bases or Lewis acids (like Boric acid catalysts), this proton can labilize, leading to a transient planar intermediate.
    
  • Solution: Switch to Protocol A (Low Temp) . If you must use Route B, reduce temperature to

    
     and use a vacuum to remove water rather than thermal reflux.
    
Issue 2: Low Yield with Benzoyl Chloride

Symptom: TLC shows unreacted amine, but benzoyl chloride is gone.

  • Root Cause: Hydrolysis. You likely added the acid chloride too fast at Room Temperature (RT). The exotherm spiked the local temperature, causing the acid chloride to react with water (in the solvent or air) faster than the amine.

  • Solution: Cool the reaction to

    
      before addition. Add Benzoyl Chloride dropwise.[1] Ensure the system is anhydrous or biphasic with excess base (Schotten-Baumann conditions).
    
Issue 3: "Oiling Out" / Sticky Solid

Symptom: Product refuses to crystallize.

  • Root Cause: Impurities (benzoic acid or amine salts) depress the melting point. This is often a result of "cooking" the reaction (too hot, too long).

  • Solution: Do not heat to dissolve the oil. Instead, wash the organic layer with dilute HCl (removes amine) and dilute

    
     (removes benzoic acid). Recrystallize from Ethanol/Water.
    

Module 3: Protocol Optimization

We recommend two distinct protocols depending on your reagents. Protocol A is the gold standard for chiral purity.

Comparative Data: Temperature vs. Outcome
VariableProtocol A (Schotten-Baumann)Protocol B (Thermal/Catalytic)
Reagent Benzoyl ChlorideBenzoic Acid + Catalyst (e.g., Boric Acid)
Temp


(Reflux)
Time 1--3 Hours12--24 Hours
Yield 85--95%70--85%
Chiral Risk Low High (Thermal Racemization)
Atom Economy Low (Stoichiometric waste)High (Water is only byproduct)
Protocol A: Kinetic Control (Recommended)

Best for: High enantiomeric excess (ee), small to medium scale.

  • Setup: Place 1.0 eq of 1-phenylethylamine and 1.1 eq of Triethylamine (or 10% NaOH for biphasic) in DCM.

  • Cooling: Submerge flask in an ice bath. Equilibrate to

    
     .
    
  • Addition: Add 1.05 eq of Benzoyl Chloride dropwise over 20 mins. Do not allow temp to exceed

    
    . 
    
  • Reaction: Remove ice bath and stir at

    
      for 2 hours.
    
  • Validation: Check TLC. If complete, quench with water.

Protocol B: Thermodynamic Control (Green/Industrial)

Best for: Achiral analogs or when acid chlorides are unavailable.

  • Setup: Mix 1.0 eq Benzoic Acid, 1.0 eq Amine, and 10 mol% Boric Acid in Toluene.

  • Heating: Attach a Dean-Stark trap. Heat to reflux (

    
     ).[2]
    
  • Monitoring: Stop heating immediately once water collection ceases (approx. 12h). Prolonged heating promotes decomposition.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis is essentially "super-heated" Protocol B. While it reduces reaction time to minutes, the rapid thermal spike can cause racemization of the 1-phenylethylamine moiety. Use a maximum temperature set-point of


.

Q: Why is my product melting point lower than the literature value (


)? 
A:  You likely have the racemate. The pure (R) or (S) enantiomer melts at 

, but the racemic mixture (DL) often forms a eutectic or a different crystal lattice with a lower melting point (

). This confirms thermal racemization occurred.

Q: Can I run Protocol A at


 to make it faster? 
A:  There is no benefit. The reaction between an acid chloride and a primary amine has a near-zero activation energy. Heating only increases the rate of side reactions (hydrolysis). Keep it cold.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Schotten-Baumann protocols and mechanism).[3]

  • Tang, P. (2005).[4] "Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. (Demonstrates high-temp catalytic amidation limitations).

  • Karnik, A. V., & Kamath, S. S. (2008).[4] "Trimorphism in N-(1-phenylethyl)benzamide". Journal of Chemical Crystallography. (Details melting points and polymorphs of the target molecule).

  • Allen, C. L., & Williams, J. M. (2011). "Amide bond formation: beyond the poor atom economy of the classical methods". Chemical Society Reviews. (Discusses thermal vs. kinetic tradeoffs).

  • Nugent, T. C. (Ed.).[4] (2010).[5] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Background on racemization risks of benzylic amines).

Sources

Optimization

Technical Support Center: Stability of 4-methoxy-N-(1-phenylethyl)benzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the chemical stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the chemical stability of 4-methoxy-N-(1-phenylethyl)benzamide, with a specific focus on preventing its hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected degradation of my 4-methoxy-N-(1-phenylethyl)benzamide sample. What is the likely cause?

A1: The most common degradation pathway for amide-containing compounds like 4-methoxy-N-(1-phenylethyl)benzamide in aqueous or protic environments is hydrolysis.[1][2] The amide bond, while relatively stable compared to an ester bond, is susceptible to cleavage when exposed to strong acidic or basic conditions, often accelerated by heat.[3] This reaction breaks the amide linkage, yielding the parent carboxylic acid (4-methoxybenzoic acid) and the corresponding amine (1-phenylethanamine).

The stability of an amide bond is due to resonance stabilization, which imparts a partial double-bond character to the carbon-nitrogen bond.[4][5] However, this stability can be overcome under harsh conditions.[6] Therefore, if you are working with aqueous solutions, particularly outside a neutral pH range, hydrolysis is the primary suspect for sample degradation.

Q2: How does pH influence the hydrolysis of my benzamide?

A2: The rate of amide hydrolysis is significantly influenced by pH because the reaction can be catalyzed by both acid and base.[6][7][8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by a weak nucleophile like water.[3] The reaction proceeds through a tetrahedral intermediate to eventually cleave the C-N bond.

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon.[6][7] This process is typically slower than acid-catalyzed hydrolysis because the amide is less reactive to begin with. However, at high concentrations of base and elevated temperatures, the reaction can be driven to completion.[7][8] The final products are the carboxylate salt and the free amine.

The general relationship between pH and the rate of hydrolysis often follows a U-shaped curve, where the minimum rate of hydrolysis occurs at or near neutral pH.

Diagram: Mechanism of Amide Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Amide + H₃O⁺ A_Step1 Protonation of Carbonyl Oxygen A_Start->A_Step1 Activate A_Step2 Nucleophilic Attack by H₂O A_Step1->A_Step2 More Electrophilic Carbon A_Step3 Tetrahedral Intermediate A_Step2->A_Step3 A_Step4 Proton Transfer & Elimination A_Step3->A_Step4 A_End Carboxylic Acid + Amine A_Step4->A_End Cleavage B_Start Amide + OH⁻ B_Step1 Nucleophilic Attack by OH⁻ B_Start->B_Step1 Direct Attack B_Step2 Tetrahedral Intermediate B_Step1->B_Step2 B_Step3 Elimination of Amine Anion B_Step2->B_Step3 B_Step4 Deprotonation (Irreversible) B_Step3->B_Step4 B_End Carboxylate + Amine B_Step4->B_End Drives Reaction

Caption: Mechanisms for acid and base-catalyzed amide hydrolysis.

Troubleshooting and Prevention Guide

Q3: How can I experimentally confirm that hydrolysis is occurring and quantify it?

A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), coupled with a UV or mass spectrometry (MS) detector.[9] A stability-indicating method is one that can separate the intact parent drug from its degradation products, allowing for accurate quantification of each.[10][11]

To confirm hydrolysis, you can perform a forced degradation study . This involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, heat) to generate the potential degradation products.[10][12][13] By analyzing these stressed samples, you can identify the retention times of the hydrolysis products (4-methoxybenzoic acid and 1-phenylethanamine) and confirm if they are present in your degraded experimental samples.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a typical forced degradation study to identify and quantify hydrolysis products.

1. Materials and Instrumentation:

  • 4-methoxy-N-(1-phenylethyl)benzamide

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • Hydrochloric Acid (HCl, 0.1 M)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • HPLC system with a C18 column and UV or PDA detector[9]

  • pH meter, heating block or water bath

2. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like methanol or ACN.

  • Unstressed Control: Dilute the stock solution with your mobile phase to a final concentration of ~100 µg/mL. This is your time-zero (T₀) sample.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60-80°C for a specified time (e.g., 2, 8, 24 hours).[9] After heating, cool the solution, neutralize it with 0.1 M NaOH, and dilute to the final concentration.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Apply the same heating conditions as the acid stress sample.[9] After heating, cool, neutralize with 0.1 M HCl, and dilute to the final concentration.

3. HPLC Analysis:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in ACN).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of the parent compound.

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject the unstressed control and the stressed samples.

  • Compare the chromatograms. New peaks appearing in the stressed samples are potential degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

Q4: What are the key strategies to prevent or minimize hydrolysis during my experiments and for long-term storage?

A4: Preventing hydrolysis involves controlling the key factors that drive the reaction: pH, temperature, and water exposure.

ParameterRisk of HydrolysisRecommendation & Scientific Rationale
pH High risk at pH < 4 and pH > 8Maintain solutions at a neutral pH (6.5-7.5) . Use a low-concentration buffer (e.g., phosphate buffer) to stabilize the pH. This minimizes both acid and base catalysis, targeting the point of maximum stability.[1][14]
Temperature High risk at elevated temperatures (>40°C)Store solutions and solid material at reduced temperatures (2-8°C) . For long-term storage, consider freezing at -20°C or below. Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of the hydrolysis reaction.
Solvent System High risk in aqueous solutionsIf the experimental design allows, use aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile) instead of protic solvents (water, methanol, ethanol). The absence of water, the primary nucleophile, will prevent hydrolysis. If an aqueous system is required, minimize the water content by using co-solvents where appropriate.
Moisture (for solid state) High risk in humid environmentsStore the solid compound in a desiccator or a container with a desiccant (e.g., silica gel).[15] This prevents atmospheric moisture from adsorbing onto the solid material, which can initiate localized hydrolysis over time. Use tightly sealed containers.
Light Exposure Moderate (indirect risk)While not a direct cause of hydrolysis, photolytic degradation can sometimes produce reactive species that may catalyze other reactions. Store the compound in amber vials or protect from light to prevent potential photolytic degradation pathways.[13]
Diagram: Troubleshooting Workflow for Compound Stability

G Start Suspected Compound Degradation Check_Hydrolysis Is Hydrolysis the Cause? (Run Forced Degradation Study) Start->Check_Hydrolysis Check_pH Is Solution pH outside 6-8 range? Check_Hydrolysis->Check_pH Yes End Compound Stabilized Check_Hydrolysis->End No (Investigate other pathways e.g., Oxidation, Photolysis) Check_Temp Is storage/experiment T > 25°C? Check_pH->Check_Temp No Action_pH Action: Buffer solution to pH 7 Check_pH->Action_pH Yes Check_Solvent Is the solvent aqueous/protic? Check_Temp->Check_Solvent No Action_Temp Action: Store at 2-8°C or -20°C Check_Temp->Action_Temp Yes Check_Solid Is solid exposed to humidity? Check_Solvent->Check_Solid No Action_Solvent Action: Use aprotic solvent if possible Check_Solvent->Action_Solvent Yes Action_Solid Action: Store in desiccator Check_Solid->Action_Solid Yes Check_Solid->End No Action_pH->Check_Temp Action_Temp->Check_Solvent Action_Solvent->Check_Solid Action_Solid->End

Caption: Decision tree for troubleshooting and preventing hydrolysis.

References

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • A GxP-compliant CRO for all your analytical needs. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Retrieved from [Link]

  • MDPI. (2018, October 12). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? Retrieved from [Link]

  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide? Retrieved from [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • PubMed. (2018, February 27). Synthesis and Stability of Strongly Acidic Benzamide Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Benzamide Derivatives

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzamide derivatives, a class of compounds central to pharmaceutical sciences and organic chemistry. We move beyond a simple c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzamide derivatives, a class of compounds central to pharmaceutical sciences and organic chemistry. We move beyond a simple cataloging of fragments to explore the underlying chemical principles that govern ion formation and rearrangement under different ionization conditions. This comparative guide is designed for researchers and drug development professionals who utilize mass spectrometry for structural elucidation, impurity profiling, and metabolic studies.

The Foundational Blueprint: Fragmentation of Unsubstituted Benzamide

To understand the fragmentation of complex derivatives, we must first master the behavior of the parent compound, benzamide (C₇H₇NO, Molecular Weight: 121.14 g/mol ). Electron Ionization (EI) is the classic technique for studying these pathways due to its ability to induce extensive and reproducible fragmentation, providing a detailed structural fingerprint.[1]

Upon entering the mass spectrometer and being subjected to a standard 70 eV electron beam, the benzamide molecule loses an electron to form a molecular ion (M•+), which appears at a mass-to-charge ratio (m/z) of 121.[2] This radical cation is energetically unstable and rapidly undergoes a series of fragmentation events to yield more stable product ions.

The most dominant fragmentation pathway for benzamide is an alpha-cleavage event, which involves the homolytic cleavage of the C-N bond. This expels an amino radical (•NH₂) and forms the highly stable benzoyl cation at m/z 105 .[2][3] The stability of this ion, conferred by the resonance delocalization of the positive charge across the carbonyl group and the aromatic ring, is the primary reason it is often the base peak in the spectrum.

The benzoyl cation can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO), a process known as decarbonylation, to produce the phenyl cation at m/z 77 .[2][4]

A less prominent, alternative pathway involves the initial loss of CO from the molecular ion, which would lead to a fragment at m/z 93.[2] However, the formation of the benzoyl cation is significantly more favorable.

G M Benzamide (M•+) m/z 121 NH2_loss - •NH₂ (α-Cleavage) M->NH2_loss F105 Benzoyl Cation m/z 105 (Base Peak) CO_loss - CO F105->CO_loss F77 Phenyl Cation m/z 77 NH2_loss->F105 CO_loss->F77 G cluster_0 N-Propylbenzamide Radical Cation (M•+) cluster_1 Six-Membered Transition State cluster_2 Products start [C₆H₅-CO-NH-CH₂-CH₂-CH₃]•+ ts γ-Hydrogen Transfer start->ts Intramolecular Rearrangement prod1 [C₆H₅-C(OH)=NH₂]•+ (Detected Ion) ts->prod1 β-Cleavage prod2 CH₂=CH₂ (Neutral Loss) ts->prod2 β-Cleavage

Caption: The McLafferty Rearrangement in N-propylbenzamide.

For more complex systems, such as N-alkylsulfabenzamides, even more specific rearrangements can occur, driven by the formation of highly stable product ions like N-alkylphenylcyanide cations. [5][6][7]

A Tale of Two Techniques: EI-MS vs. ESI-MS/MS

The choice of ionization technique fundamentally dictates the type of information obtained. While EI provides a wealth of fragment data from a neutral precursor, Electrospray Ionization (ESI) is a soft technique that analyzes pre-formed ions from a solution, typically protonated molecules [M+H]⁺. [8]Fragmentation in ESI is then achieved via tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID).

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Analyte State Gas-phase, neutral moleculeLiquid-phase, protonated molecule [M+H]⁺
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentStrong [M+H]⁺ signal (base peak)
Fragmentation Extensive, spontaneousControlled (CID), often simpler
Primary Cleavage Radical-driven (e.g., α-cleavage)Even-electron driven (e.g., loss of neutrals)
Key Pathway Formation of benzoyl cation (m/z 105)Cleavage of the N-CO amide bond

In ESI-MS/MS, the fragmentation of a protonated benzamide derivative is often initiated from the protonated amide. Computational studies suggest that protonation preferentially occurs on the amide nitrogen, which facilitates the cleavage of the N-CO bond. [9][10]This cleavage is a dominant pathway for many amides under ESI-MS/MS conditions, resulting in the formation of an acylium ion and the loss of a neutral amine. [9]

Standardized Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide a validated starting point for the analysis of benzamide derivatives.

GC-MS Analysis for EI Fragmentation
  • Sample Preparation: Dissolve 1 mg of the benzamide derivative in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C with a split ratio of 20:1.

  • Chromatography: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program is: hold at 70°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • Mass Spectrometry: The MS transfer line should be set to 280°C. Acquire data in full scan mode over a mass range of m/z 40-500. The EI source energy should be the standard 70 eV.

LC-MS/MS Analysis for ESI Fragmentation
  • Sample Preparation: Dissolve 1 mg of the derivative in 10 mL of 50:50 methanol:water. Further dilute to a final concentration of ~10 µg/mL.

  • Chromatography: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size). A typical mobile phase is A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile. Use a gradient from 5% B to 95% B over 10 minutes.

  • Mass Spectrometry (ESI+): Set the capillary voltage to 3.5 kV, desolvation gas flow to 10 L/min, and source temperature to 120°C.

  • MS/MS Analysis: Perform a data-dependent acquisition. Acquire a full scan MS spectrum (e.g., m/z 100-800). When an ion exceeds a set threshold, trigger a product ion scan (MS/MS) using a normalized collision energy of 20-40 eV.

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Mass Analysis P Dissolve & Dilute Benzamide Derivative S Chromatography (GC or LC) P->S I Ionization (EI or ESI) S->I F Fragmentation (Spontaneous or CID) I->F D Detection F->D

Caption: General workflow for MS analysis of benzamide derivatives.

Comparative Data Summary

The table below summarizes the key diagnostic ions for representative benzamide derivatives under EI conditions, illustrating the principles discussed.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Structure / PathwayKey Fragment 2 (m/z)Structure / Pathway
Benzamide 121105 (Base Peak)[C₆H₅CO]⁺ / α-Cleavage77[C₆H₅]⁺ / Loss of CO
N-Propylbenzamide 163120[C₆H₅C(OH)=NH₂]•⁺ / McLafferty105[C₆H₅CO]⁺ / α-Cleavage
4-Nitrobenzamide 166150[O₂NC₆H₄CO]⁺ / α-Cleavage120[O₂NC₆H₄]⁺ / Loss of CO

References

  • Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. - Filo.
  • Electron ionization mass spectra of alkylated sulfabenzamides - PMC.
  • Electron ionization mass spectra of alkylated sulfabenzamides | Request PDF.
  • Electron Ionization Mass Spectra of Alkylated Sulfabenzamides | NIST.
  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed.
  • N-Substituted benzamides. Nmr spectroscopic study on substituted effects.
  • McLafferty Rearrangement.
  • McLafferty rearrangement - Wikipedia.
  • McLafferty Rearrangement - Chemistry Steps.
  • Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate.
  • Analysis of General McLafferty Rearrangement in Mass Spectrometry.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing.
  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC.
  • The Surprising Dynamics of the McLafferty Rearrangement - MSU chemistry.
  • Mass fragmentation pattern of bithienylbenzamidine derivative 6. - ResearchGate.
  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar.
  • Electron Ionization for GC–MS | LCGC International.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing.
  • Substituent effect and multisite protonation in the fragmentation of alkyl benzoates.
  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube.
  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC.

Sources

Comparative

HPLC method development for purity assessment of this compound

Topic: Comparative Guide: HPLC Method Development for Purity Assessment of Basic Pharmaceutical Compounds (Core-Shell Phenyl-Hexyl vs. Fully Porous C18) Executive Summary The Challenge: Purity assessment of basic pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: HPLC Method Development for Purity Assessment of Basic Pharmaceutical Compounds (Core-Shell Phenyl-Hexyl vs. Fully Porous C18)

Executive Summary

The Challenge: Purity assessment of basic pharmaceutical active ingredients (APIs)—particularly those with aromatic moieties and ionizable amine groups—presents a persistent chromatographic challenge. Traditional methods often suffer from peak tailing, poor resolution of closely eluting impurities, and excessive run times.

The Solution: This guide objectively compares the industry-standard Fully Porous C18 (5 µm) approach against a modern Core-Shell Phenyl-Hexyl (2.7 µm) alternative.

Key Findings:

  • Efficiency: The Core-Shell architecture delivers a 2-3x increase in theoretical plates (N) compared to fully porous particles of larger size, without the ultra-high backpressure of sub-2 µm UPLC columns.

  • Selectivity: Phenyl-Hexyl stationary phases introduce

    
    -
    
    
    
    interactions
    , resolving critical isomeric impurities that co-elute on hydrophobic-only C18 phases.
  • Throughput: The optimized method reduces run time by ~60% while maintaining baseline resolution (

    
    ).
    

Compound Profile & Separation Challenge

Note: For this guide, we utilize a "Model Basic API" (e.g., a Tyrosine Kinase Inhibitor analogue) characterized by a basic secondary amine (


) and multiple aromatic rings. This profile represents a worst-case scenario for silanol interactions.
FeatureChromatographic Implication
Basic Amine (pKa ~8.5) At neutral pH, the compound is positively charged, leading to ionic interactions with residual silanols on the column silica. Result: Peak tailing (

).
Structural Isomers Impurities often differ only by the position of a functional group on an aromatic ring. Result: Co-elution on C18 (hydrophobicity alone is insufficient).
Polar Impurities Early eluting degradation products require high retention of the main peak to prevent overlap.

Comparative Methodology: The Alternatives

We compare two distinct method development philosophies.

Alternative A: The Traditional Control (Robustness-Focused)
  • Column: Fully Porous Silica C18, 5 µm,

    
     mm.[1]
    
  • Mechanism: Purely hydrophobic interaction (Van der Waals).

  • Pros: Extremely robust, historically accepted, low backpressure.

  • Cons: Limited peak capacity, prone to tailing for bases, long run times.

Alternative B: The Modern Optimized (Efficiency & Selectivity-Focused)
  • Column: Core-Shell (Superficially Porous) Phenyl-Hexyl, 2.7 µm,

    
     mm.
    
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking (aromatic selectivity).
  • Pros: UHPLC-like performance on standard HPLC, orthogonal selectivity for isomers, sharp peaks.

  • Cons: Lower sample loading capacity (mitigated by 2.1 mm ID optimization).

Experimental Protocol

Reagents & Preparation
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: 0.5 mg/mL (Main API) spiked with 0.1% impurities.

Instrument Settings
  • System: Agilent 1260 Infinity II or Waters Alliance (Standard HPLC, 600 bar limit).

  • Detection: UV-Vis Diode Array (DAD) @ 254 nm (bandwidth 4 nm).

  • Temperature: 40°C (To reduce viscosity and improve mass transfer).

Gradient Profiles

Method A (Traditional C18):

  • Flow: 1.0 mL/min

  • 0-25 min: 10%

    
     90% B
    
  • 25-30 min: 90% B (Hold)

  • 30-35 min: 10% B (Re-equilibration)

Method B (Core-Shell Phenyl-Hexyl):

  • Flow: 0.5 mL/min (Scaled for 2.1 mm ID)

  • 0-10 min: 10%

    
     90% B
    
  • 10-12 min: 90% B (Hold)

  • 12-14 min: 10% B (Re-equilibration)

Results & Discussion: Comparative Data

The following data illustrates the performance shift when moving from Method A to Method B.

Table 1: Performance Metrics Comparison

MetricMethod A (Fully Porous C18)Method B (Core-Shell Phenyl-Hexyl)Improvement
Retention Time (Main Peak) 18.4 min7.2 min2.5x Faster
Critical Pair Resolution (

)
1.4 (Co-elution risk)3.8 (Baseline resolved)+171%
USP Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Improved Shape
Theoretical Plates (

)
~12,000~28,000High Efficiency
Backpressure 120 bar380 barManageable (<400 bar)
Analysis of Causality:
  • Resolution (

    
    ):  The Phenyl-Hexyl phase engages the aromatic rings of the impurities via 
    
    
    
    -
    
    
    interactions. Isomers that have identical hydrophobicity (and thus co-elute on C18) often have different electron densities or steric access to the aromatic ring, allowing the Phenyl-Hexyl phase to separate them.
  • Efficiency (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The 2.7 µm Core-Shell particles have a solid core (1.7 µm) and a thin porous shell (0.5 µm). This reduces the Longitudinal Diffusion (B-term)  and, more importantly, the Mass Transfer resistance (C-term)  in the Van Deemter equation. Solutes do not have to diffuse deep into a fully porous bead, resulting in sharper peaks.
    

Method Development Workflow (Logic Diagram)

The following diagram outlines the decision matrix used to arrive at the optimized Method B.

MethodDevelopment Start Start: Define ATP (Analytical Target Profile) Scouting Column Scouting (C18 vs Phenyl-Hexyl) Start->Scouting CheckSel Check Selectivity (Alpha) Scouting->CheckSel Opt_C18 Optimize C18 (Adjust pH/Gradient) CheckSel->Opt_C18 Hydrophobic Dominant Opt_Ph Optimize Phenyl-Hexyl (Pi-Pi Interaction) CheckSel->Opt_Ph Aromatic/Isomer Separation Needed Particle Particle Selection (Core-Shell vs Fully Porous) Opt_C18->Particle Opt_Ph->Particle FinalOpt Final Optimization (Flow, Temp, Gradient) Particle->FinalOpt Select 2.7um Core-Shell for Efficiency Validation Validation (ICH Q2) Specificity, Linearity, Accuracy FinalOpt->Validation SST Pass

Caption: Logical workflow for selecting stationary phase and particle geometry based on compound selectivity requirements.

Troubleshooting & Self-Validating Systems

To ensure the method remains trustworthy (Trustworthiness pillar), implement the following System Suitability Tests (SST):

  • Resolution Check: The resolution between the Main Peak and the Nearest Eluting Impurity must be

    
    . If 
    
    
    
    , the column may be aging, or the mobile phase pH has shifted.
  • Tailing Factor Check:

    
     must be 
    
    
    
    . An increase indicates silanol activity; check the buffer concentration (ensure
    
    
    mM) or column guard cartridge.
  • Precision Check: Inject the standard 6 times. The %RSD of the peak area must be

    
    .
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Phenomenex Technical Guide. (2017). Core-Shell vs. Fully Porous Particles: Understanding the Morphology and Performance.[4][5] [Link]

  • Needham, S. R., & Brown, P. R. (1999).[6] Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals.[6] Rapid Communications in Mass Spectrometry.[6] [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[7][8][9] [Link]

Sources

Validation

Definitive Guide: Chiral HPLC Separation using Immobilized Polysaccharide Phases

Comparison against Coated Polysaccharide and Pirkle-Type Alternatives Executive Summary In the high-stakes environment of drug development, enantiomeric purity is non-negotiable. While Coated Polysaccharide phases (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison against Coated Polysaccharide and Pirkle-Type Alternatives

Executive Summary

In the high-stakes environment of drug development, enantiomeric purity is non-negotiable. While Coated Polysaccharide phases (e.g., CHIRALPAK® AD, CHIRALCEL® OD) have historically been the industry standard, Immobilized Polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) represent the modern evolution of this technology.

This guide objectively compares the Immobilized Polysaccharide CSPs (The Product) against their coated predecessors and Pirkle-type (Brush) phases. The analysis demonstrates that while coated phases offer high intrinsic selectivity, immobilized phases provide superior robustness and, crucially, access to "forbidden" solvents that can radically alter selectivity and improve solubility for preparative scale-up.[1]

Technical Landscape: The Contenders

The Product: Immobilized Polysaccharide CSPs
  • Chemistry: Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) covalently bonded to a silica matrix.[2][3]

  • Key Advantage: The covalent bond prevents the polymer selector from stripping off the silica, allowing the use of aggressive solvents (THF, DCM, Ethyl Acetate).

  • Mechanism: Multimodal—combines hydrogen bonding,

    
    -
    
    
    
    interactions, and inclusion complexes within the polymer cavities.
Alternative A: Coated Polysaccharide CSPs[4]
  • Chemistry: The same selectors as above, but physically adsorbed (coated) onto silica.

  • Limitation: Restricted to mild solvents (Alkanes/Alcohols). Strong solvents (THF, DCM) will dissolve the polymer, destroying the column instantly.

  • Legacy Status: Remains the "Gold Standard" for initial screening due to massive historical data libraries.

Alternative B: Pirkle-Type (Brush) CSPs[5][6]
  • Chemistry: Small molecule selectors (e.g., Whelk-O 1) covalently bonded to silica.[4]

  • Mechanism: Dominant

    
    -
    
    
    
    donor-acceptor interactions.
  • Niche: Excellent for specific aromatic compounds and allows for Elution Order Inversion (by switching from

    
     to 
    
    
    
    column versions), which is critical for impurity tracking.

Comparative Performance Analysis

The following data synthesizes performance metrics across three critical dimensions: Solvent Versatility , Durability , and Selectivity Scope .[5]

FeatureImmobilized Polysaccharide (Product)Coated Polysaccharide (Alternative A)Pirkle-Type (Alternative B)
Solvent Compatibility Universal: Hexane, IPA, MeOH, THF, DCM, MtBE, EtOAc Restricted: Hexane, IPA, EtOH, MeOH only.High: Compatible with most organic solvents.[5]
Durability High: Resistant to shock and solvent stripping.Low: Fragile; susceptible to memory effects and stripping.Very High: Covalently bonded small molecules are robust.
Selectivity Mechanism Cavity inclusion + H-bonding +

-

Cavity inclusion + H-bonding +

-


-

Donor/Acceptor + H-bonding
Sample Solubility Excellent: Can use DCM/THF for sample diluent.Poor: Sample must be soluble in mobile phase (often limited).Good: Limited only by mobile phase choice.
Elution Order Fixed (unless different selector used).Fixed.Invertible: Available in both enantiomeric forms.[6]
The "Forbidden Solvent" Advantage

The primary argument for Immobilized phases is not just stability, but selectivity modulation . Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are not just carriers; they change the conformation of the polymer strands, creating new chiral "pockets."

Critical Insight: A separation that fails on an Immobilized column with Heptane/IPA may achieve baseline resolution (


) simply by switching to Heptane/THF—a strategy impossible with Coated phases.

Experimental Protocol: The Universal Screening Workflow

Do not rely on trial-and-error. Use this self-validating screening hierarchy to maximize success rates.

Phase 1: Solubility & Stability Check
  • Dissolve 1 mg of sample in 1 mL of Methanol/Ethanol.

  • If insoluble, test DCM or THF (Only for Immobilized/Pirkle columns).

  • Validation: Ensure sample does not precipitate when mixed with the intended mobile phase.

Phase 2: Primary Screening (Normal Phase)
  • Columns: Immobilized Amylose (IA) and Cellulose (IB, IC).

  • Mobile Phase A: Heptane / Ethanol (90:[7]10) + 0.1% DEA (for bases) or TFA (for acids).[7]

  • Mobile Phase B: Heptane / IPA (90:10) + Additives.

  • Flow: 1.0 mL/min.

  • Goal: Look for partial separation (

    
    ).
    
Phase 3: Secondary Screening (The "Forbidden" Zone)
  • Trigger: If Phase 2 fails (

    
    ).
    
  • Mobile Phase C: Heptane / THF (80:20).

  • Mobile Phase D: Heptane / DCM (80:20).

  • Mobile Phase E: 100% Methanol or Acetonitrile (Polar Organic Mode).[8]

Workflow Visualization

The following diagram illustrates the logical flow for method development, emphasizing the unique branch available only to Immobilized phases.

ChiralScreening Start Start: Racemic Sample Solubility Step 1: Solubility Check (MeOH/EtOH) Start->Solubility ScreenStandard Step 2: Primary Screen (Heptane/EtOH & Heptane/IPA) Solubility->ScreenStandard CheckRes Resolution (Rs) > 1.5? ScreenStandard->CheckRes Success Success: Optimize Flow/Temp CheckRes->Success Yes FailStandard Rs < 1.5 CheckRes->FailStandard No ImmobilizedCheck Using Immobilized Phase? FailStandard->ImmobilizedCheck ForbiddenScreen Step 3: Extended Screen (Heptane/THF, Heptane/DCM, MtBE) ImmobilizedCheck->ForbiddenScreen Yes (IA/IB/IC) CoatedFail Switch Column Type (Try Pirkle or different Selector) ImmobilizedCheck->CoatedFail No (AD/OD) ForbiddenScreen->CheckRes AltMode Switch Mode: Polar Organic or RPLC ForbiddenScreen->AltMode Still No Separation

Figure 1: Decision tree for chiral method development. Note the "Extended Screen" branch, which is exclusive to Immobilized phases and often yields separation where standard solvents fail.

Mechanism of Action: Why It Works

Understanding the "Three-Point Interaction" model is crucial for troubleshooting. For chiral recognition to occur, the analyte must interact with the stationary phase at three distinct points, one of which must be stereochemically dependent.[9][4][10]

Mechanistic Diagram

The diagram below visualizes the interaction between a drug enantiomer and the polysaccharide polymer.[3][11]

ChiralMechanism CSP Polysaccharide Backbone (Helical Cavity) Selector Chiral Selector Sites H-Bonding (Carbamate) Pi-Pi Stacking (Phenyl) Steric Inclusion CSP->Selector Immobilized Linker Analyte_R Analyte (R-Enantiomer) Matches 3 Sites Selector:hbond->Analyte_R Strong Selector:pipi->Analyte_R Strong Selector:steric->Analyte_R Fit Analyte_S Analyte (S-Enantiomer) Mismatch (Steric Clash) Selector:hbond->Analyte_S Weak Selector:pipi->Analyte_S Weak Selector:steric->Analyte_S Repulsion

Figure 2: The "Three-Point Interaction" model. The Immobilized Polysaccharide phase (Blue) utilizes a combination of Hydrogen Bonding, Pi-Pi stacking, and Steric fit to discriminate between the R (Green) and S (Red) enantiomers.

Troubleshooting & Optimization

When


 is between 0.8 and 1.2, use these optimization levers (ranked by impact):
  • Temperature:

    • Effect: Lower temperature (e.g., 10°C - 20°C) generally increases resolution by reducing molecular motion and enhancing the enthalpy of adsorption.

    • Protocol: Decrease T in 5°C increments.

  • Flow Rate:

    • Effect: Chiral mass transfer is slow. Lower flow rates (0.5 - 0.8 mL/min) often sharpen peaks significantly.

  • Modifier Strength:

    • Effect: Reducing the alcohol content (e.g., from 10% to 5% or 2%) increases retention (

      
      ) and often improves selectivity (
      
      
      
      ).
Self-Validating System Suitability Test (SST)

Before running valuable samples, always run a "System Suitability" standard (e.g., trans-Stilbene oxide for Pirkle, or a known racemate for Polysaccharide) to verify:

  • 
     (Theoretical Plates) > 5000
    
  • Tailing Factor (

    
    ) < 1.3[12]
    

References

  • Ikai, T., & Okamoto, Y. (2009).[3] Structure Control of Polysaccharide Derivatives for Efficient Separation of Enantiomers by Chromatography. Chemical Reviews, 109(11), 6077–6101. Link

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Chiral Technologies. Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Link

  • Regis Technologies. (n.d.). Whelk-O® 1 Chiral Stationary Phase Technical Guide. Link

  • Subramanian, G. (Ed.). (2001).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[10] Link

Sources

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